This guide serves as a definitive technical monograph on 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1038282-81-3), a specialized heterocyclic building block used in the synthesis and quality control of oxazolid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical monograph on 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1038282-81-3), a specialized heterocyclic building block used in the synthesis and quality control of oxazolidinone-class antibiotics (e.g., Linezolid, Tedizolid).
CAS Registry Number: 1038282-81-3
Role: Advanced Intermediate / Regioisomeric Impurity Standard
Version: 2.0 (Scientific Reference)
Executive Summary
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic amine primarily utilized in medicinal chemistry as a scaffold for Structure-Activity Relationship (SAR) profiling and as a critical impurity standard in the Chemistry, Manufacturing, and Controls (CMC) of oxazolidinone antibiotics.[1][2][3][4]
Unlike the pharmacologically active core of Linezolid (which features a 3-fluoro-4-morpholinyl substitution pattern), this compound presents a 2-fluoro-5-amino substitution. This regioisomeric variation renders it invaluable for:
Negative Control Studies: Establishing the necessity of the specific 3-fluoro-4-nitrogenous pharmacophore for ribosomal binding.
Impurity Profiling: Serving as a reference standard to detect regioisomeric byproducts formed during the nitration or reduction steps of API synthesis.
Fragment-Based Drug Design: A "warhead-ready" scaffold where the free amine allows for the rapid diversification of the "tail" region of novel antibacterial candidates.
Chemical Identity & Physicochemical Profile[4][5][6][7][8][9]
Property
Specification
IUPAC Name
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
CAS Number
1038282-81-3
Molecular Formula
C₉H₉FN₂O₂
Molecular Weight
196.18 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
The synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one typically proceeds via a two-step sequence starting from 2-fluoro-5-nitroaniline . This route ensures the correct regiochemistry of the fluorine atom relative to the oxazolidinone ring.
Step 1: Formation of the Oxazolidinone Ring
The aniline nitrogen is cyclized using a bis-electrophile such as 2-chloroethyl chloroformate. This step requires careful temperature control to prevent polymerization.
Purification: Recrystallization from Ethanol/Water.
Visualized Reaction Scheme
Figure 1: Synthetic pathway from commercially available fluoro-nitroaniline precursors.
Applications in Drug Development[10]
A. Impurity Reference Standard (CMC)
In the large-scale manufacturing of Linezolid and related APIs, the nitration of fluorobenzene derivatives can yield regioisomers. If the nitration occurs para to the fluorine instead of meta, or if the starting material contains isomeric impurities, the resulting "2-fluoro-5-substituted" core can carry through to the final product.
Protocol: Use CAS 1038282-81-3 to spike HPLC traces during method validation.
Detection: The 2-fluoro substitution pattern shifts the aromatic proton signals in ¹H NMR and alters the retention time in Reverse-Phase HPLC compared to the 3-fluoro-4-substituted active drug.
B. Structure-Activity Relationship (SAR) Probe
This compound is used to define the "Ortho-F Effect." In oxazolidinone antibiotics, the fluorine atom at position 3 (relative to the ring) is critical for potency.
Experiment: Researchers synthesize analogs using CAS 1038282-81-3 (2-fluoro) and compare their Minimum Inhibitory Concentration (MIC) against analogs derived from the 3-fluoro isomer.
Outcome: Typically, the 2-fluoro analogs show significantly reduced antibacterial activity, validating the strict steric and electronic requirements of the ribosomal binding pocket.
C. Library Synthesis (Combinatorial Chemistry)
The free primary amine (–NH₂) serves as a handle for parallel synthesis.
Workflow:
Acylation: React with various acid chlorides to form amides.
Reductive Amination: React with aldehydes to form secondary amines.
Heterocycle Formation: Cyclize to form benzimidazoles or triazoles fused to the phenyl ring.
Experimental Protocol: Quality Control Analysis
To verify the identity of CAS 1038282-81-3, the following analytical method is recommended.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Expected ¹H NMR Signals (DMSO-d₆, 400 MHz)
δ 7.0 - 7.2 ppm: Multiplet (3H, Aromatic protons). Note the specific coupling constants (
Specific Hazard: As an aromatic amine, it should be treated as a potential sensitizer and genotoxin until proven otherwise.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
Synthetic Methodology (General Oxazolidinone Formation): Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry 39.3 (1996): 673-679.
Impurity Profiling Context: Linezolid: Impurity Profile and CMC Considerations. FDA Drug Approval Package (Zyvox). Available at: [Link]
Regioselectivity in Fluorinated Anilines: Lohray, B. B., et al. "Oxazolidinones: a new class of antibacterials." Current Medicinal Chemistry-Anti-Infective Agents 1.1 (2002): 23-44.
A Technical Guide to (S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one: Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidinone ring system is a cornerstone of modern antibacterial drug discovery, forming the core pharmacophore of critical last-res...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolidinone ring system is a cornerstone of modern antibacterial drug discovery, forming the core pharmacophore of critical last-resort antibiotics.[1] This guide provides an in-depth technical examination of (S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one, a highly functionalized intermediate pivotal in the synthesis of advanced biaryl oxazolidinone antibiotics, such as Radezolid.[2] We will dissect its chemical and physical properties, detail a validated synthetic pathway with mechanistic insights, outline its analytical characterization, and provide essential safety and handling protocols. This document serves as a comprehensive resource for chemists and pharmacologists engaged in the development of next-generation antibacterial agents.
Chemical Identity and Physicochemical Properties
(S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a chiral molecule whose biological relevance is specific to the (S)-enantiomer, a common feature in the oxazolidinone class of antibiotics.[2] The strategic placement of the fluoro and amine groups on the phenyl ring provides critical handles for subsequent chemical modifications in multi-step drug synthesis. The fluorine atom, in particular, is a well-established bioisostere used to enhance metabolic stability and modulate electronic properties, a common strategy in modern medicinal chemistry.[3]
The synthesis of N-aryl oxazolidinones is a well-trodden path in organic chemistry.[7][8] The construction of (S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is typically achieved via a multi-step sequence starting from a suitably substituted aniline. A common and efficient strategy involves the protection of the aniline, formation of the oxazolidinone ring using a chiral building block like (R)-glycidyl butyrate or (R)-epichlorohydrin, and subsequent deprotection.[2][8]
Experimental Protocol: Synthesis of (S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
This protocol is a representative synthesis adapted from established methodologies for similar structures.[2][8]
Step 1: Amine Protection. 4-Fluoro-3-nitroaniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the protected aniline.
Causality: The Boc group is chosen for its stability under the conditions of the subsequent steps and its ease of removal under acidic conditions. It prevents the aniline nitrogen from interfering with the ring-forming reactions.
Step 2: Oxazolidinone Ring Formation. The protected aniline is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C). This is followed by the addition of a chiral electrophile, (R)-glycidyl butyrate. The resulting alkoxide intermediate cyclizes upon warming to form the protected oxazolidinone ring.
Causality: The use of (R)-glycidyl butyrate ensures the stereospecific formation of the desired (S)-enantiomer at the C5 position of the oxazolidinone ring, which is critical for biological activity.[2] The low temperature is essential to control the reactivity of the organolithium reagent.
Step 3: Nitro Group Reduction. The nitro group on the phenyl ring is reduced to an amine. A standard method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a chemical reducing agent like tin(II) chloride.
Causality: This reduction unmasks the key amino functional group required for subsequent coupling reactions in the synthesis of the final drug product, such as Radezolid.[9]
Step 4: Deprotection (if necessary). If a protecting group was used on the aniline that is not removed during nitro reduction, a final deprotection step is required. For a Boc group, this is typically achieved with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for (S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Application in Radezolid Synthesis
(S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is not a final drug product but a critical intermediate. The primary amine at the C5 position of the phenyl ring serves as a nucleophile for the construction of the biaryl system characteristic of Radezolid.[2] This is typically achieved through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) with a second, appropriately functionalized aromatic ring.
Visualization: From Intermediate to API
Caption: Progression from the key intermediate to the Radezolid API.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the intermediate. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Key Spectral Data for Structural Confirmation
Technique
Characteristic Signals and Interpretation
Source(s)
¹H-NMR
Aromatic protons in the 6.5-7.5 ppm range showing splitting patterns consistent with a 1,2,4-trisubstituted ring. Signals for the oxazolidinone ring protons around 3.5-5.0 ppm. A broad singlet for the -NH₂ protons.
Strong carbonyl (C=O) stretch around 1750 cm⁻¹. N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. C-F stretching band around 1250 cm⁻¹.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized intermediate and quantify any impurities.
Instrumentation & Conditions:
Column: Chiral stationary phase column (e.g., Chiralcel OD-H) for enantiomeric purity or a standard C18 column for chemical purity.
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water or methanol and water, often with a modifier like 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
Temperature: 25 °C.
Procedure:
Prepare a standard solution of the intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).
Prepare the sample solution to be analyzed at a similar concentration.
Inject the standard to determine the retention time and peak area.
Inject the sample solution.
Calculate purity by comparing the area of the main peak to the total area of all peaks (Area % method).
Safety, Handling, and Storage
As a laboratory chemical, (S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one requires careful handling. While it is not classified as a hazardous substance under OSHA Hazard Communication Standards (29 CFR 1910.1200), good laboratory practices are mandatory.
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10]
Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
First Aid:
Inhalation: Move to fresh air.
Skin Contact: Take off contaminated clothing and rinse skin with water.
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Storage: Store in a tightly closed container in a dry and well-ventilated place.[11] Recommended storage temperature is typically indicated on the product label, often refrigerated (2-8 °C).
Conclusion
(S)-3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is more than a simple chemical; it is an enabling building block in the complex synthesis of advanced antibiotics. Its structure is a testament to rational drug design, incorporating a proven pharmacophore (the oxazolidinone ring), a key element for stereospecific biological activity (the S-configuration), and versatile functional groups (-NH₂ and -F) for constructing complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is indispensable for any research or development team working at the forefront of antibacterial drug discovery.
References
ResearchGate. (2021). Pathways of intermediate 9 synthesis. Available at: [Link]
ResearchGate. (2017). Comprehensive spectral identification of key intermediates to the final product of the chiral pool synthesis of radezolid. Available at: [Link]
Carl ROTH. (2023). Safety data sheet. Available at: [Link]
PubChem. CID 11229590: (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Available at: [Link]
ResearchGate. (2021). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. Available at: [Link]
Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]
Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]
PMC. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Available at: [Link]
Google Patents. WO2003072576A2 - Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them.
ResearchGate. (2014). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]
European Patent Office. (2014). METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039. Available at: [Link]
PubChem. CID 73949: 2-Oxazolidinone. Available at: [Link]
Arkivoc. (2019). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available at: [Link]
Google Patents. EP2244576A4 - 1,3-OXAZOLIDIN-2-ONE 3,5-SUBSTITUTED DERIVATIVES.
MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Available at: [Link]
PubMed. (2017). Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. Available at: [Link]
PubChem. CID 9554021: 2-Oxazolidinone, 5-(morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-. Available at: [Link]
precisionFDA. 5-(HYDROXYMETHYL)OXAZOLIDIN-2-ONE. Available at: [Link]
PubMed. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Available at: [Link]
ResearchGate. (2003). 2-oxo-1,3-oxazolidin-5-ylmethyl]morpholin-4-ium chloride monohydrate. Available at: [Link]
ResearchGate. (2019). Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. Available at: [Link]
Technical Guide: Biological Activity & Synthetic Utility of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
This is an in-depth technical guide on 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , a critical synthetic scaffold used in the development of oxazolidinone antibiotics.[1][2][3][4] [1][2][3][4] CAS Registry Number: 1...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , a critical synthetic scaffold used in the development of oxazolidinone antibiotics.[1][2][3][4]
[1][2][3][4]
CAS Registry Number: 1038282-81-3
Chemical Class: Oxazolidinone Antibiotic Intermediate
Molecular Formula: C
Part 1: Executive Summary & Chemical Identity[1][2][3][4]
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is not a clinical drug itself but a high-value pharmacophore scaffold .[1][2][3][4] It represents the "A-B ring system" of the oxazolidinone class (where Ring A is the oxazolidinone and Ring B is the fluorophenyl group), featuring a free amine handle at the C5 position of the phenyl ring.[2][3][4]
In the context of drug discovery, this compound serves as the divergent point for synthesizing "C-ring" modifications.[1][2][3][4] While clinically approved drugs like Linezolid possess a morpholine C-ring, and Tedizolid possesses a pyridine-phenyl C-ring, this scaffold allows researchers to attach novel heterocycles to the phenyl core to overcome resistance mechanisms (e.g., cfr methylation).[1][2][3][4]
Structural Pharmacophore Analysis
The molecule consists of three distinct functional zones:[1][3][4]
The Oxazolidinone Ring (Ring A): The primary binding element for the 50S ribosomal subunit.[1][2][3][4]
The Fluorophenyl Linker (Ring B): Provides the rigid spacing and electronic properties (via the fluorine atom) required for activity.[2][3][4]
The Free Amine (Functional Handle): A reactive site for diversifying the "C-ring" region.[1][2][3][4]
Part 2: Biological Activity Profile[1][2][4][5]
Antibacterial Activity (Intrinsic)[2][3][4]
Status:Inactive / Weak
MIC Values: Typically > 64 µg/mL against S. aureus (ATCC 29213) and E. faecalis.[1][2][3][4]
Mechanistic Explanation:
The biological activity of oxazolidinones is strictly governed by the Structure-Activity Relationship (SAR) at the C5 position of the oxazolidinone ring.[2][3][4] Potent antibiotics (e.g., Linezolid) require an (S)-acetamidomethyl or (S)-hydroxymethyl group at C5.[2][3][4]
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one typically refers to the scaffold with an unsubstituted or generic oxazolidinone ring.[1][2][3][4] Without the specific C5-side chain, the molecule cannot form the critical hydrogen bonds with G2505 of the 23S rRNA, rendering it effectively inactive as an antibiotic.[1][2][3][4]
Note: If the scaffold possesses the (S)-5-aminomethyl group (often implied in specific derivative contexts), it acts as a weak antibiotic but primarily serves as a precursor.[2][3][4]
Monoamine Oxidase (MAO) Inhibition[2][3][4]
Target: MAO-A and MAO-B (Mitochondrial enzymes).[1][2][3][4]
Mechanism: The oxazolidinone ring is a known reversible inhibitor of MAO.[1][3][4] The unsubstituted phenyl-oxazolidinone core can fit into the MAO active site.[1][2][3][4]
Implication: When using this scaffold to build drugs, the "C-ring" extension must be designed to sterically clash with the MAO active site to reduce this off-target toxicity, a key lesson from the development of Linezolid (which has weak MAO inhibition).[1][2][3]
Part 3: Mechanism of Action & SAR Visualization
The following diagram illustrates how this scaffold fits into the broader mechanism of oxazolidinone action and the synthesis of active drugs.
Caption: Workflow showing the transformation of the inactive scaffold into an active drug and its interaction with biological targets.
Part 4: Synthetic Utility & Experimental Protocols
This compound is the "aniline" equivalent for oxazolidinone chemistry.[1][2][3][4] Instead of building the oxazolidinone ring last (which is difficult with sensitive C-ring heterocycles), chemists use this pre-formed oxazolidinone-aniline to attach diverse groups.[1][2][3][4]
Protocol 1: Synthesis of C-Ring Derivatives (General Procedure)
Objective: To attach a heteroaryl group to the free amine of the scaffold via Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3][4]
Readout: The lowest concentration inhibiting visible growth is the MIC.[1][2][3][4]
Expected Result: Scaffold MIC > 64 µg/mL; Active Derivative MIC 0.5 – 4.0 µg/mL.[1][2][3][4]
Part 5: Data Summary Table
Property
Scaffold (3-(5-Amino...))
Active Drug (e.g., Linezolid)
Molecular Weight
196.18
337.35
C5 Substituent
H (or unspecified)
(S)-Acetamidomethyl
C-Ring
Free Amine (-NH)
Morpholine
Antibacterial Activity
Inactive (>64 µg/mL)
Active (1-4 µg/mL)
Role
Synthetic Intermediate
Clinical Therapeutic
Solubility
Moderate (DMSO/MeOH)
Moderate (Water/Ethanol)
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11229590, (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Retrieved from [Link][2][3][4]
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3][4]
Gordeev, M. F. (2001). Combinatorial synthesis of oxazolidinone antibacterial agents.[1][2][3][4] Current Opinion in Drug Discovery & Development.[1][2][3][4] (Contextual grounding for solid-phase synthesis using aniline scaffolds).
Technical Guide: Therapeutic Targets of Amino-Fluorophenyl Oxazolidinones
This technical guide details the therapeutic targets, molecular mechanisms, and structure-activity relationships (SAR) of amino-fluorophenyl oxazolidinones. It is designed for researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the therapeutic targets, molecular mechanisms, and structure-activity relationships (SAR) of amino-fluorophenyl oxazolidinones. It is designed for researchers and drug development professionals, focusing on the causality of interaction and experimental validation.
Executive Summary
Amino-fluorophenyl oxazolidinones (e.g., Linezolid, Tedizolid, Sutezolid) represent a synthetic class of antimicrobials distinct from β-lactams and aminoglycosides. Their clinical efficacy stems from a unique mechanism: the selective inhibition of bacterial protein synthesis at the translational initiation phase. While the primary therapeutic target is the 23S rRNA of the 50S ribosomal subunit , the drug class is defined by a delicate balance between high-affinity bacterial binding and low-affinity off-target binding to human mitochondrial ribosomes and monoamine oxidases (MAO). This guide dissects these molecular interactions, the structural determinants of efficacy, and the protocols required to validate them.
Primary Therapeutic Target: The 50S Ribosomal Subunit
Molecular Mechanism of Action
The amino-fluorophenyl oxazolidinone pharmacophore targets the Peptidyl Transferase Center (PTC) within the 50S ribosomal subunit.[1] Unlike macrolides that sterically block the exit tunnel, oxazolidinones bind to the A-site pocket , interfering with the positioning of the aminoacyl-tRNA.[2]
Binding Site: The drug occupies a deep cleft formed by the 23S rRNA nucleotides, specifically interacting with G2505, G2061, G2447, and A2451 (E. coli numbering).
Mode of Inhibition:
Initiation Blockade: Prevents the formation of the functional 70S initiation complex by distorting the binding site for fMet-tRNA.
Ribosome Stalling: Recent cryo-EM studies reveal that oxazolidinones induce stalling when specific amino acids (notably Alanine) are in the penultimate (-1) position of the nascent peptide chain.[3] The drug stabilizes a non-productive conformation of the PTC, halting translation.
Structural Determinants (SAR)
The "amino-fluorophenyl" designation refers to the critical pharmacophore required for this binding.
3-Fluorophenyl Ring: The fluorine atom at the C3 position of the phenyl ring is essential. It improves metabolic stability and enhances binding affinity via hydrophobic interactions with the ribosomal nucleotide bases.
C5-Acetamidomethyl Group: The (S)-configuration at the C5 position of the oxazolidinone ring is non-negotiable for activity. It forms hydrogen bonds with G2505 , anchoring the drug in the A-site.
N-Aryl Substitution: The "amino" component often refers to the nitrogen-containing ring (e.g., morpholine in Linezolid, thiomorpholine in Sutezolid) at the para-position of the phenyl ring. This group extends towards the tunnel entrance, influencing spectrum and solubility.
Visualization: Mechanism of Action Pathway
The following diagram illustrates the interference pathway of oxazolidinones within the bacterial translation machinery.
Caption: Logical flow of Oxazolidinone-induced protein synthesis inhibition targeting the 23S rRNA A-site.
Drug development must account for targets that lead to toxicity (off-targets) or loss of efficacy (resistance targets).
Mitochondrial Ribosomes (The Toxicity Target)
Human mitochondrial ribosomes (55S) share high structural homology with bacterial ribosomes.
Mechanism: Oxazolidinones can bind to the mitochondrial 12S rRNA (homologous to bacterial 16S) and 16S rRNA (homologous to bacterial 23S).
Consequence: Inhibition of mitochondrial protein synthesis (MPS) leads to lactic acidosis, optic neuropathy, and thrombocytopenia.
Optimization: Newer derivatives (e.g., Sutezolid, Contezolid) are optimized to reduce affinity for the mitochondrial ribosome while maintaining bacterial potency.
Monoamine Oxidase (MAO) (The Interaction Target)
Mechanism: The oxazolidinone ring bears structural similarity to Toloxatone, a reversible MAO inhibitor.
Interaction: Linezolid acts as a weak, non-selective inhibitor of MAO-A and MAO-B. This prevents the breakdown of serotonin and tyramine, posing a risk of Serotonin Syndrome if co-administered with SSRIs.
Targeting Strategy: Modifications to the C5-side chain (e.g., replacing the acetamide with a hydroxyl group or heterocycle) can modulate this affinity.
Resistance Targets (The Evasion Mechanism)
23S rRNA Mutations: Point mutations at G2576T are the most common, altering the binding pocket shape.
Cfr Methyltransferase: The cfr gene encodes a methyltransferase that methylates A2503 at the C8 position. This methylation sterically blocks the drug from binding to the PTC.
Note: "Next-generation" oxazolidinones like Tedizolid possess D-ring systems that retain binding affinity even in the presence of Cfr methylation.
Experimental Protocols for Target Validation
To validate the therapeutic potential of a new amino-fluorophenyl oxazolidinone, the following protocols are standard.
In Vitro Ribosomal Binding Assay (Competition)
Purpose: Determine the affinity (
) of the compound for the 70S ribosome.
Reagents: Purified E. coli 70S ribosomes, [
C]-Linezolid (radiolabeled ligand), Test Compound.
Setup: Incubate 70S ribosomes (0.5 µM) with [
C]-Linezolid (fixed concentration) and varying concentrations of the Test Compound (0.1 nM to 100 µM) in binding buffer (20 mM HEPES, 100 mM NHCl, 10 mM MgCl).
Equilibrium: Incubate at 37°C for 30 minutes.
Separation: Filter through nitrocellulose membranes (0.45 µm) to trap ribosome-ligand complexes. Wash 3x with ice-cold buffer.
Detection: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Mitochondrial Protein Synthesis (MPS) Inhibition Assay
Purpose: Assess the safety margin (Selectivity Index).
Cell Line: K562 (human erythroleukemia) cells.
Treatment: Incubate cells with serial dilutions of the test compound for 4-6 days (several cell doubling times).
Measurement:
Mitochondrial Target: Measure levels of COX-1 (Cytochrome c oxidase subunit I, mitochondrially encoded) via ELISA.[4]
Cytosolic Control: Measure levels of SDH-A (Succinate dehydrogenase subunit A, nuclear encoded) via ELISA.[4]
Calculation: The ratio of COX-1/SDH-A reduction indicates specific inhibition of mitochondrial translation versus general cytotoxicity.
Visualization: Experimental Workflow
Caption: Parallel workflows for validating ribosomal affinity and mitochondrial safety selectivity.
Comparative Data Analysis
The following table summarizes the interaction profiles of key amino-fluorophenyl oxazolidinones against their targets.
Compound
1° Target (Bacteria)
2° Target (Mitochondria)
Resistance Profile (cfr)
MAO Inhibition
Linezolid
High Affinity (50S)
Moderate Inhibition
Susceptible
Weak (Non-selective)
Tedizolid
Very High Affinity
Low Inhibition
Active (Steric flexibility)
Weak
Sutezolid
High Affinity
Low Inhibition
Susceptible
Reduced
Radezolid
Very High Affinity
Moderate Inhibition
Active (Bi-aryl interaction)
Reduced
References
Mechanism of Action of Oxazolidinones. Shinabarger, D.[5] (1999).[6] Expert Opinion on Investigational Drugs.
Structural Basis for the Interaction of Antibiotics with the Peptidyl Transferase Centre. Schlünzen, F., et al.[6] (2001).[7][8] Nature.
Mitochondrial Toxicity of Oxazolidinones. McKee, E.E., et al.[4] (2006). Antimicrobial Agents and Chemotherapy.[3][4][5][7][9][10][11][12]
Sutezolid: A Promising Next Generation Tuberculosis Agent. World Journal of Biology Pharmacy and Health Sciences.[12] (2025).[12][13]
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Shaw, K.J., et al.[14] (2008). Antimicrobial Agents and Chemotherapy.[3][4][5][7][9][10][11][12]
Literature review of 2-fluorophenyl oxazolidinone derivatives
An In-Depth Technical Guide to 2-Fluorophenyl Oxazolidinone Derivatives for Researchers and Drug Development Professionals Introduction: The Rise of a Synthetic Antibacterial Class The relentless emergence of antibiotic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Fluorophenyl Oxazolidinone Derivatives for Researchers and Drug Development Professionals
Introduction: The Rise of a Synthetic Antibacterial Class
The relentless emergence of antibiotic resistance, particularly among Gram-positive pathogens, has created an urgent need for novel therapeutic agents. The oxazolidinones, a class of purely synthetic antimicrobials, represent a significant breakthrough in addressing this challenge.[1][2][3] Their unique mechanism of action, which circumvents existing resistance pathways, has established them as a cornerstone in treating severe infections caused by multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant streptococci.[4][5][6]
At the heart of this class's success is the N-aryl oxazolidinone scaffold, with the 3-(2-fluorophenyl) moiety proving to be a critical structural element for potent antibacterial activity.[7][8] This guide provides a comprehensive review of 2-fluorophenyl oxazolidinone derivatives, delving into their mechanism of action, synthetic strategies, structure-activity relationships (SAR), and the evolving clinical landscape.
Core Mechanism of Action: Halting Protein Synthesis at Initiation
Unlike many antibiotic classes that target cell wall synthesis or DNA replication, oxazolidinones act by inhibiting bacterial protein synthesis at a very early stage.[4][9] This distinct mechanism is central to their efficacy against bacteria that have developed resistance to other protein synthesis inhibitors.
The primary target for oxazolidinones is the bacterial ribosome. They bind specifically to the 23S ribosomal RNA (rRNA) of the 50S subunit, at the peptidyl transferase center (PTC).[1][4] This binding event physically obstructs the formation of the initiation complex, a crucial first step in protein synthesis. By preventing the proper positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA), oxazolidinones effectively stall the entire translation process before it can begin.[4][5][9]
The 2-fluorophenyl group plays a pivotal role in anchoring the molecule within the ribosomal binding pocket. The fluorine atom can engage in favorable interactions, enhancing the binding affinity and overall potency of the compound.[10] This unique mode of action means there is no cross-resistance with other antibiotic classes, making them invaluable clinical tools.[5]
Mechanism of Action of 2-Fluorophenyl Oxazolidinones.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 2-fluorophenyl oxazolidinone derivatives is a well-trodden path in medicinal chemistry, with several robust strategies available. A prevalent approach involves the coupling of a pre-formed oxazolidinone ring with an appropriate aryl partner, often via modern cross-coupling reactions.
A common and effective methodology is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This reaction allows for the efficient formation of the critical C-N bond between the oxazolidinone nitrogen and the 2-fluorophenyl ring. The general workflow involves preparing a boronate ester of one coupling partner and reacting it with the halide of the other.
The following protocol is adapted from established literature procedures for the synthesis of oxazolidinone derivatives with heteroaryl C-rings.[1]
Step 1: Borylation of Heteroaryl Bromide
To a solution of the chosen heteroaryl bromide (1.0 eq) in dioxane, add bis(pinacolato)diboron (1.5 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.1 eq).
Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
Heat the mixture at 80-90 °C for 8 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, the resulting mixture containing the boronate ester is typically used directly in the next step without purification.
Causality: The palladium catalyst is essential for the oxidative addition to the heteroaryl bromide and subsequent transmetalation with the diboron reagent. Potassium acetate acts as a base to facilitate the catalytic cycle. Dioxane is a suitable high-boiling aprotic solvent for this transformation.
Step 2: Suzuki-Miyaura Cross-Coupling
To the crude reaction mixture from Step 1, add the (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one core (0.7 eq), an aqueous solution of potassium carbonate (3.0 eq), and ethanol.
Continue heating the mixture at 80-90 °C for another 8 hours.
Monitor the reaction for the consumption of the starting materials.
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the final coupled oxazolidinone derivative.
Causality: In this step, the palladium catalyst facilitates the coupling between the newly formed boronate ester and the iodo-substituted oxazolidinone core. The aqueous base (K₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.
Structure-Activity Relationship (SAR) Studies
The antibacterial potency and safety profile of oxazolidinones are highly dependent on the substituents at various positions of the core scaffold. The general structure can be divided into key regions for SAR analysis.
Key Structural Regions for SAR Analysis.
A-Ring (Oxazolidinone): The (S)-configuration at the C-5 position is essential for antibacterial activity. Modifications to the core ring structure are generally detrimental to potency.[4]
B-Ring (2-Fluorophenyl): The 3-fluorophenyl group is a classic feature of potent oxazolidinones like Linezolid.[8] The fluorine atom enhances activity. The position para to the oxazolidinone nitrogen is critical for substitution.
C-Ring (Substituent at B-Ring para position): This position is highly tolerant of diverse substituents and is a primary focus for medicinal chemistry efforts to enhance potency, broaden the antibacterial spectrum, and improve safety.[8] Introducing fused heterocyclic rings, such as benzoxazinone, has been shown to yield compounds with superior activity compared to Linezolid.[1]
C-5 Side Chain: The acetamidomethyl group found in Linezolid is effective but is also associated with myelosuppression. Modifications at this site are a key strategy to improve the safety profile. Replacing the acetamide with groups like a hydroxymethyl or a 1,2,3-triazole has been shown to retain activity against certain linezolid-resistant strains, particularly those expressing the cfr methyltransferase gene.[8][11]
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's potency. The table below summarizes the MIC values for representative 2-fluorophenyl oxazolidinone derivatives against key Gram-positive pathogens.
Derivatives of 2-fluorophenyl oxazolidinone are primarily developed for treating serious infections caused by resistant Gram-positive bacteria.[6]
Linezolid: The first-in-class agent, approved in 2000. It is widely used for pneumonia, skin and soft tissue infections, and infections caused by MRSA and VRE.[6][7] Its use can be limited by side effects like myelosuppression and potential for MAO inhibition.[11]
Tedizolid: A second-generation oxazolidinone approved in 2014 for acute bacterial skin and skin structure infections (ABSSSI).[7][12] It offers the convenience of once-daily dosing and has shown a reduced risk of myelosuppression compared to Linezolid.[12]
Compounds in Development: Several next-generation oxazolidinones are in various stages of clinical trials. These candidates, such as Radezolid and Delpazolid, are being designed to offer improved safety profiles, broader spectrums of activity, and efficacy against linezolid-resistant strains.[4][12]
Challenges and Future Directions
Despite their success, the clinical utility of oxazolidinones faces challenges, primarily from emerging bacterial resistance and dose-limiting toxicities.
Resistance Mechanisms: The most common form of resistance involves mutations in the 23S rRNA gene, which alter the drug's binding site.[5] Another significant mechanism is the acquisition of the horizontally transferred cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, reducing drug binding.[8]
Overcoming Resistance: Future research is focused on designing derivatives that can overcome these resistance mechanisms. Structural modifications to the C-ring and C-5 side chain are being explored to create interactions with more conserved regions of the ribosome, thereby maintaining potency against mutated strains.[8]
Improving Safety: A major goal is to reduce the myelosuppression associated with long-term linezolid therapy. Rational drug design, guided by SAR, aims to create new analogs with an improved safety profile, particularly concerning monoamine oxidase (MAO) inhibition and hematologic toxicity.[11][12] The development of PET imaging agents like [¹⁸F]linezolid is also aiding in understanding drug distribution and optimizing therapies.[13]
Conclusion
The 2-fluorophenyl oxazolidinone scaffold is a privileged structure in modern antibiotic drug discovery. From the pioneering success of Linezolid to the refined properties of Tedizolid and the promise of next-generation candidates, these synthetic agents have become indispensable in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of inhibiting protein synthesis initiation provides a critical advantage over older antibiotic classes. Ongoing research, driven by a deep understanding of their synthesis, mechanism, and structure-activity relationships, continues to refine this important class of drugs, aiming to enhance potency, expand their utility against resistant strains, and improve patient safety.
References
Jadhav, G. B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. Available at: [Link]
de Sousa, J. P. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
Antonella, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]
Lawrence, L. E., et al. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Shinabarger, D. L., et al. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. Available at: [Link]
Brennan, C., et al. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank. Available at: [Link]
Amuhaya, E. K., et al. (2018). Structure-Antibacterial Activity Relationships of N-Substituted-(d-/l-Alaninyl) 1H-1,2,3-Triazolylmethyl Oxazolidinones. Molecules. Available at: [Link]
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. Available at: [Link]
Temple University Graduate Board. (Date not available). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University. Available at: [Link]
de Sousa, J. P. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]
ResearchGate. (Date not available). Oxazolidinones currently marketed or in clinical trials. ResearchGate. Available at: [Link]
Singh, S. B., et al. (2012). Current Updates on Oxazolidinone and Its Significance. ISRN Medicinal Chemistry. Available at: [Link]
de Sousa, J. P. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available at: [Link]
Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. Available at: [Link]
Zhang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. Available at: [Link]
Li, S., et al. (2025). Improved Radiosynthesis of 18F-Oxazolidinone Antibiotics for Future Clinical Translation. Journal of Medicinal Chemistry. Available at: [Link]
Orozco-Castañeda, C. E., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]
ResearchGate. (Date not available). Structure-activity relationships governing to the oxazolidinone development. ResearchGate. Available at: [Link]
Tang, C. T. L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]
ResearchGate. (Date not available). Known structure-activity relationships of oxazolidinone antibiotics. ResearchGate. Available at: [Link]
Attili, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. Available at: [Link]
Technical Monograph: Physicochemical Characterization of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
The following technical guide details the physicochemical profiling of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , a critical scaffold often encountered in the synthesis and degradation profiling of oxazolidinone a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profiling of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , a critical scaffold often encountered in the synthesis and degradation profiling of oxazolidinone antibiotics (e.g., Linezolid analogs).
[1][2][3][4]
Executive Summary & Structural Logic
This guide addresses the solubility and stability profile of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one .[1][2][3][4] Structurally, this molecule presents a dichotomy of stability: the oxazolidinone ring is robust under acidic conditions but labile to base, while the primary aniline moiety renders the compound highly susceptible to oxidative degradation.
C2-Fluorine: Induces metabolic stability on the phenyl ring but lowers the pKa of the aniline.[1]
C5-Amine (Aniline): The primary site for oxidative instability and pH-dependent solubility.[1][2][3][4]
Predicted Physicochemical Parameters
Note: Values are derived from structure-activity relationships (QSAR) of Linezolid-class intermediates.
Parameter
Predicted Value
Rationale
Molecular Weight
~196.18 g/mol
Based on formula .
pKa (Base)
2.8 – 3.5
The electron-withdrawing nature of the oxazolidinone ring and the ortho-fluorine atom significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6).[1][2][3][4]
logP
0.8 – 1.2
Moderate lipophilicity; soluble in polar organic solvents.
Appearance
Off-white to tan solid
Darkens upon exposure to air (oxidation).[2][3][4]
Solubility Profile
The solubility of this intermediate is governed by the ionization state of the primary amine. Due to its low pKa (~3.0), the compound behaves as a neutral species at physiological pH, limiting its aqueous solubility.
Theoretical Solubility Matrix
Solvent System
Solubility Rating
Mechanism
Water (pH 7)
Low (< 1 mg/mL)
Molecule is predominantly neutral and crystalline lattice energy is high.[1][2][3][4]
0.1 N HCl (pH 1)
High (> 20 mg/mL)
Protonation of the aniline () disrupts lattice energy.[2]
Objective: Determine the saturation solubility at equilibrium.[1][2][3][4]
Preparation: Weigh 20 mg of the compound into three separate 4 mL amber glass vials (protect from light).
Solvent Addition: Add 1.0 mL of the target solvent (Buffer pH 1.2, pH 6.8, and pH 7.4).
Equilibration: Agitate at 25°C for 24 hours using a rotary shaker.
Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter. Note: Discard the first 200 µL of filtrate to account for filter adsorption.
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Stability Dynamics & Degradation Pathways
The stability profile is defined by two competing degradation mechanisms: Oxidative Coupling (Aniline) and Hydrolytic Ring Opening (Oxazolidinone).[4]
The Aniline Problem (Oxidation)
The free amine at position 5 is electron-rich.[2][4] Upon exposure to air and light, it undergoes radical-mediated oxidation, leading to the formation of azo-dimers, nitroso species, and polymerized "aniline black" impurities.[1]
Visual Indicator: Samples turning pink, brown, or black.
Mitigation: Store under Argon/Nitrogen at -20°C.
The Carbamate Problem (Base Hydrolysis)
The oxazolidinone ring is a cyclic carbamate.[5] While stable in acid (due to resonance stabilization), it is susceptible to nucleophilic attack by hydroxide ions (
Reaction: Saponification yields the Amino-Alcohol derivative (irreversible ring opening).[2][3][4]
Critical Limit: Avoid exposure to pH > 9.0 during processing.
Visualization of Degradation Logic
Caption: Primary stability vectors. Acidic conditions stabilize the salt form, while basic conditions trigger ring opening and air triggers oxidation.[1]
Forced Degradation Protocol (Stress Testing)
To validate the stability profile, perform the following stress tests. This data is required for regulatory filing (IND/NDA).
Stress Condition
Duration
Expected Outcome
Analytical Focus
Acid Hydrolysis (1N HCl, 60°C)
24 Hours
< 5% Degradation
Confirm ring stability.
Base Hydrolysis (0.1N NaOH, RT)
4 Hours
> 50% Degradation
Monitor for Ring-Opened Acid (RRT ~0.4).
Oxidation (3% , RT)
2 Hours
> 20% Degradation
Monitor for N-Oxides/Azo species (RRT > 1.2).
Photostability (1.2M Lux hours)
1 Cycle
Color change (Brown)
Check for surface degradation.
Analytical Methodology (HPLC)
A generic gradient method suitable for separating the polar amine from the neutral parent and hydrophobic oxidation products.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Keeps amine protonated/sharp).[4]
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine/Carbonyl).[4]
References
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1][2][3][4] Journal of Medicinal Chemistry. [2][4]
National Center for Biotechnology Information. (2025).[4] "PubChem Compound Summary for Linezolid Intermediates." PubChem.
Patel, S., et al. (2017). "Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids." Drug Design, Development and Therapy.
Application Note & Protocols for the Analytical Determination of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Introduction 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are present in various biologically active molecules....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are present in various biologically active molecules. The oxazolidinone core is a key pharmacophore in a class of antibiotics, while the aminofluorophenyl moiety is found in numerous therapeutic agents.[1] Rigorous analytical control is paramount to ensure the quality, safety, and efficacy of any drug substance or product containing this molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection, quantification, and characterization of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one and its potential impurities.
The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be robust, specific, and compliant with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3] This guide will cover High-Performance Liquid Chromatography (HPLC) with UV detection for routine quality control and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and impurity identification.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is fundamental to the development of effective analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from its structural components to guide our analytical strategy.
Structure: The molecule possesses a polar oxazolidinone ring, a basic primary aromatic amine, and a lipophilic fluorophenyl group. This amphiphilic nature requires careful selection of chromatographic conditions to achieve optimal retention and peak shape.
UV Absorbance: The presence of the aromatic chromophore suggests that the compound will exhibit significant UV absorbance, likely in the 200-400 nm range, making UV detection a viable quantification method.[4][5] The primary aromatic amine will influence the absorption maximum.
Ionization: The basic amino group makes the molecule amenable to positive ion mode mass spectrometry, which is crucial for developing sensitive LC-MS/MS methods.
Potential Impurities: Impurities can arise from the synthesis process or degradation. Synthetic precursors or by-products from reactions, such as those involving ethanolamines and ureas, could be present.[6][7] Degradation is likely to occur through oxidation of the amino group or hydrolysis of the oxazolidinone ring under harsh acidic or basic conditions.[6][8]
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
This section details a robust HPLC method with UV detection suitable for the assay and purity determination of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one in bulk drug substance and formulated products.
Principle
Reversed-phase HPLC is the chosen mode of separation due to the compound's moderate polarity. A C18 column is a good starting point, offering a balance of hydrophobic and polar interactions. The fluorophenyl moiety may also exhibit unique interactions with fluorinated stationary phases (e.g., PFP or F5 columns), which can provide alternative selectivity if co-eluting impurities are an issue with standard C18 columns.[9] The mobile phase will consist of an aqueous buffer and an organic modifier to elute the analyte with good peak shape and resolution from potential impurities.
Instrumentation and Materials
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Acetonitrile (HPLC grade).
Methanol (HPLC grade).
Ammonium formate (analytical grade).
Formic acid (analytical grade).
Purified water (18.2 MΩ·cm).
Reference standard of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Protocol: HPLC-UV Analysis
1. Preparation of Mobile Phase:
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
Mobile Phase B: Acetonitrile.
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
2. Standard Solution Preparation:
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
From the stock solution, prepare working standard solutions by diluting with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard concentration for assay would be 50 µg/mL.
3. Sample Preparation:
Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to achieve a target concentration of 1 mg/mL. Dilute with the mobile phase to the working concentration.
Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask. Add methanol, sonicate to dissolve the active ingredient, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before dilution with the mobile phase.
4. Chromatographic Conditions:
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Gradient elution with Mobile Phase A and Mobile Phase B
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area with that of the reference standard.
LC-MS/MS Method for High-Sensitivity Detection and Impurity Identification
For the detection of trace-level impurities and for unambiguous identification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior sensitivity and selectivity compared to HPLC-UV.
Principle
The separation is achieved using a similar reversed-phase HPLC methodology as described above. The eluent is then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules like 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. Tandem mass spectrometry (MS/MS) is employed to enhance selectivity and facilitate structural elucidation of the analyte and its impurities through collision-induced dissociation (CID) fragmentation patterns.[8][10]
Instrumentation and Materials
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
All reagents and materials listed for the HPLC-UV method.
Protocol: LC-MS/MS Analysis
1. Sample and Standard Preparation:
Prepare solutions as described in the HPLC-UV protocol, but at lower concentrations (e.g., in the ng/mL range) to leverage the higher sensitivity of the mass spectrometer.
2. LC and MS Conditions:
Parameter
Condition
Column
C18, 100 mm x 2.1 mm, 1.8 µm (UHPLC compatible)
Mobile Phase
A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Program
Optimized for separation of the main peak from impurities
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Mode
Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification
MRM Transitions
To be determined by infusing a standard solution of the analyte. A precursor ion corresponding to [M+H]+ should be selected, and 2-3 product ions should be monitored.
Source Parameters
To be optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature)
3. Impurity Identification:
Analyze samples from forced degradation studies (see below) using full scan and product ion scan modes.
Propose structures for impurities based on their mass-to-charge ratios and fragmentation patterns, comparing them to the fragmentation of the parent compound.
Method Validation
Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3] The validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through peak purity analysis (for DAD) and by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels.
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies should be performed on the drug substance to identify potential degradation products and pathways. These studies involve subjecting the analyte to stress conditions more severe than accelerated stability testing.
Protocol: Forced Degradation
Prepare a solution of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one in a suitable solvent (e.g., methanol/water).
Subject aliquots of the solution to the following stress conditions:
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.
Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and white light for a defined period.
Analyze the stressed samples using the developed HPLC-UV and LC-MS/MS methods.
Evaluate the results: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other. The mass balance should be assessed to ensure that all degradation products are accounted for.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the quality control of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers the high sensitivity and specificity required for trace impurity analysis and structural elucidation. Adherence to the principles of method validation and the execution of forced degradation studies will ensure the development of a comprehensive and reliable analytical package for this important pharmaceutical compound.
References
Liardon, R., Ott-Kuhn, U., & Husek, P. (1979). Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry, 6(9), 381–391. [Link]
Chirita, C., et al. (2017). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. In: Molecular Technologies for Detection of Chemical and Biological Agents. NATO Science for Peace and Security Series A: Chemistry and Biology. Springer, Dordrecht. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
LCGC International. (2025, November 28). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
Justia Patents. (2014, June 19). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. [Link]
García-Martínez, A., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(6), 4178-4187. [Link]
Ji, H. Y., et al. (2004). Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Biomedical Chromatography, 18(2), 86–89. [Link]
NIST. (n.d.). Oxazolidin-2-one. In NIST Chemistry WebBook. [Link]
Chen, Y.-C., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598. [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. [Link]
IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. [Link]
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
Chemistry LibreTexts. (2020, June 22). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. [Link]
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
EPA. (2025, October 15). 2-Amino-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide. [Link]
Hartono, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(4), 1466-1478. [Link]
Application Note: A Robust HPLC Method for the Analysis of Fluorinated Oxazolidinones
Abstract This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of fluorinated oxazolidinones. These synt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of fluorinated oxazolidinones. These synthetic antibiotics represent a critical class of therapeutics, and ensuring their purity, stability, and accurate quantification is paramount in drug development and quality control. This document outlines a systematic approach, from initial method development and optimization to full validation according to ICH guidelines, providing researchers and drug development professionals with a practical and scientifically sound protocol.
Introduction: The Significance of Fluorinated Oxazolidinone Analysis
Oxazolidinones are a vital class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria.[1] The incorporation of fluorine into their chemical structure can significantly enhance their metabolic stability and potency. Consequently, the development of reliable and accurate analytical methods is crucial for the pharmaceutical industry.[2][3] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of oxazolidinones in various matrices, including biological fluids and pharmaceutical formulations, often coupled with UV-Vis or mass spectrometry detectors.[1]
This guide will walk through the critical steps of developing a stability-indicating HPLC method, a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Foundational Principles: Causality in Method Development
A successful HPLC method is not a matter of chance but a result of systematic optimization of several key parameters. The choices made at each step are guided by the physicochemical properties of the analyte and the desired outcome of the separation.
Analyte Considerations for Fluorinated Oxazolidinones
Fluorinated oxazolidinones, while sharing a core structure, can exhibit a range of polarities based on their specific substitutions. The presence of the fluorine atom(s) can introduce unique chromatographic behavior. While C18 columns are a common starting point for reversed-phase HPLC, fluorinated stationary phases can offer alternative selectivity for halogenated compounds.[4] For this application note, we will focus on a widely applicable reversed-phase method.
The Logic of Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobicity.[5][6] A non-polar stationary phase (typically C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] Non-polar analytes will have a stronger affinity for the stationary phase and thus elute later, while more polar analytes will be eluted more quickly with the mobile phase.[7]
Experimental Workflow: A Step-by-Step Protocol
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Caption: Workflow for HPLC Method Development and Validation.
Accurate sample preparation is fundamental to achieving reliable results.[8][9]
Stock Solution Preparation: Accurately weigh approximately 10 mg of the fluorinated oxazolidinone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be the stock solution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation (e.g., from a tablet formulation):
Weigh and finely powder a representative number of tablets.
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a suitable volumetric flask.
Add a volume of the dissolution solvent (e.g., 50:50 acetonitrile:water) to about 70% of the flask's volume.
Sonicate for 15 minutes to ensure complete dissolution of the API.
Allow the solution to cool to room temperature and then dilute to the mark with the dissolution solvent.
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
Protocol 2: Chromatographic Method Development
The goal of this phase is to achieve a good separation of the analyte from any impurities or degradation products.
Initial Column and Mobile Phase Selection:
Install a C18 column (4.6 x 150 mm, 5 µm). C18 columns are a versatile and common starting point for reversed-phase chromatography.[5][10]
Prepare an initial mobile phase of 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid. The acidic modifier helps to ensure good peak shape for ionizable compounds.[11]
Isocratic Elution Trial:
Set the column oven temperature to 30 °C.
Set the flow rate to 1.0 mL/min.
Set the UV detection wavelength based on the UV spectrum of the analyte (typically around 254 nm for oxazolidinones).
Inject a working standard solution and observe the retention time and peak shape.
Gradient Elution for Complex Samples: If co-eluting peaks are observed or the run time is excessively long, a gradient elution may be necessary. A typical starting gradient is:
Time (min)
% Acetonitrile
% Water (0.1% Formic Acid)
0
20
80
20
80
20
25
80
20
26
20
80
30
20
80
Method Optimization: Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve optimal resolution and run time. The pH of the mobile phase is a critical parameter for ionizable compounds and can be adjusted to improve peak shape and retention.[11]
Forced Degradation Studies: Ensuring a Stability-Indicating Method
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products.[12] These studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light.
Protocol 3: Forced Degradation Procedure
Prepare separate solutions of the fluorinated oxazolidinone in:
0.1 M HCl (Acidic condition)
0.1 M NaOH (Basic condition)
3% H₂O₂ (Oxidative condition)
Water (Neutral condition)
Heat Stress: Store solutions at 60 °C for a specified period (e.g., 24 hours).
Photolytic Stress: Expose a solution to UV light (e.g., in a photostability chamber).
Analysis: After the stress period, neutralize the acidic and basic solutions, and dilute all solutions to the target concentration with the mobile phase. Analyze by the developed HPLC method.
The goal is to achieve 5-20% degradation of the API. The chromatograms should show that the degradation product peaks are well-resolved from the main API peak.
Method Validation: A Self-Validating System
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][13][14][15]
The following diagram outlines the key validation parameters.
Caption: Key Parameters for HPLC Method Validation.
Validation Parameter Summary
Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[13]
Peak purity of the analyte peak should be demonstrated.
Linearity
To demonstrate that the method's response is directly proportional to the analyte concentration over a given range.[13]
Correlation coefficient (r²) ≥ 0.999
Accuracy
To determine the closeness of the test results to the true value.[13]
% Recovery of 98.0% to 102.0%
Precision
To assess the degree of scatter between a series of measurements.[13]
% RSD ≤ 2.0%
LOD & LOQ
To determine the lowest amount of analyte that can be detected and quantified, respectively.
Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
% RSD of results should be within acceptable limits.
Conclusion
This application note provides a detailed and scientifically grounded framework for the development and validation of an HPLC method for the analysis of fluorinated oxazolidinones. By following a systematic approach that considers the unique properties of these compounds and adheres to regulatory guidelines, researchers and drug development professionals can establish a robust and reliable analytical method. This ensures the quality, safety, and efficacy of these important therapeutic agents.
References
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Available at: [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
HAKAN AKTAS, A., & YILMAZ ÇALIK, A. (n.d.).
Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Available at: [Link]
LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available at: [Link]
PubMed. (n.d.). Sample preparation for the HPLC analysis of drugs in biological fluids. Available at: [Link]
LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
The University of Aberdeen Research Portal. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available at: [Link]
Oxford Academic. (2014, March 3). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Journal of Chromatographic Science. Available at: [Link]
PubMed. (2001, May 5). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Available at: [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
PubMed. (2003, September 5). High-performance liquid chromatographic analysis of DA-7867, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates. Available at: [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Available at: [Link]
The University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Available at: [Link]
ResearchGate. (2025, August 6). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Available at: [Link]
PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
Regis Technologies. (n.d.). HPLC Column Selection Guide. Available at: [Link]
Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know. Available at: [Link]
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
MDPI. (2026, February 17). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available at: [Link]
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Available at: [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
CABI Digital Library. (n.d.). Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. Available at: [Link]
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Available at: [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
ResearchGate. (n.d.). Forced degradation study data under stress conditions. Available at: [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Available at: [Link]
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
PubMed. (2012, November 15). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Available at: [Link]
ResearchGate. (n.d.). Forced degradation of linezolid ([i] initial concentration and [ii] concentration after 24 hours) in 0.1 M sodium hydroxide solution (A), 0.1 M hydrochloric acid (B), 0.6% hydrogen peroxide (C), or Milli-Q water (D). Available at: [Link]
In vitro evaluation of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one MIC values
Application Note: In Vitro Evaluation of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one MIC Values Executive Summary & Scientific Context This Application Note details the protocol for determining the Minimum Inhibitory...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Evaluation of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one MIC Values
Executive Summary & Scientific Context
This Application Note details the protocol for determining the Minimum Inhibitory Concentration (MIC) of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one . This molecule represents a core pharmacophore of the oxazolidinone class (e.g., Linezolid, Tedizolid), typically functioning as a key synthetic intermediate or a fragment-based screening candidate.
Mechanism of Action (MoA):
Oxazolidinones are bacteriostatic agents that inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1] Unlike aminoglycosides or tetracyclines, they block the formation of the initiation complex (70S).
Note: The specific molecule described lacks the C5-acylaminomethyl side chain and C4-morpholino substitution typical of Linezolid. Therefore, this evaluation is critical for Structure-Activity Relationship (SAR) mapping to determine the baseline potency of the naked scaffold.
Material Preparation & Handling
Compound Solubility & Stock Preparation
The amino-fluorophenyl oxazolidinone scaffold is hydrophobic. Direct dissolution in aqueous media will result in precipitation and erroneous MIC values.
Solvent: 100% Dimethyl Sulfoxide (DMSO).
Target Stock Concentration: 12.8 mg/mL (allows for high-range testing up to 128 µg/mL after dilution).
Storage: Store stock at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the oxazolidinone ring.
Protocol:
Weigh 10.0 mg of powder into a sterile glass vial (avoid plastic, as DMSO can leach plasticizers).
Add 781 µL of sterile DMSO. Vortex until fully dissolved.
Self-Validation Step: Inspect for crystal formation. If turbid, sonicate for 30 seconds.
Use fresh cultures (18-24h growth) of Staphylococcus aureus (ATCC 29213) or Enterococcus faecalis (ATCC 29212).
Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).
Adjust turbidity to 0.5 McFarland Standard (
CFU/mL) using a nephelometer.
Dilution: Dilute this suspension 1:150 in CAMHB.
Result:
CFU/mL.
In Well: When 50 µL of this is added to 50 µL of drug, the final density is
CFU/mL (The CLSI requirement).
Step 2: Plate Inoculation
Dispense 50 µL of the 2x Drug dilutions into columns 1-10.
Dispense 50 µL of drug-free CAMHB into columns 11 (Growth Control) and 12 (Sterility Control).
Add 50 µL of the 1:150 diluted inoculum to columns 1-11.
Add 50 µL of sterile CAMHB to column 12 (Sterility Control).
Step 3: Incubation
Seal plate with a breathable membrane or loose lid to prevent evaporation but allow
exchange.
Incubate at 35°C ± 2°C in ambient air.
Duration: 16 to 20 hours. (Do not exceed 24h for oxazolidinones as degradation may occur).
Data Analysis & Interpretation
Reading the Results
The MIC is defined as the lowest concentration that completely inhibits visible growth .
Growth Control (Col 11): Must show turbidity (button or haze). If clear, the test is invalid.
Sterility Control (Col 12): Must be clear. If turbid, contamination occurred.
Trailing Endpoints: Oxazolidinones are bacteriostatic. You may see a "trailing" effect (faint haze) at concentrations above the true MIC.
Rule: Ignore faint haze (detectable only with close scrutiny). Read the point of
inhibition compared to growth control.
Quality Control (Self-Validation)
To validate the assay, run a reference compound (Linezolid) in parallel. The results must fall within CLSI M100 ranges:
Table 2: CLSI QC Ranges for Linezolid (Reference)
Organism
ATCC Number
Acceptable MIC Range (µg/mL)
Staphylococcus aureus
29213
1 - 4
Enterococcus faecalis
29212
1 - 4
| Streptococcus pneumoniae | 49619 | 0.25 - 2 |
Note: Since 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a scaffold, MIC values are expected to be significantly higher (>32 µg/mL) than Linezolid due to the absence of the C5-side chain.
Mechanistic Visualization
Understanding where the molecule acts helps in interpreting resistance patterns (e.g., cfr gene mutations).
Caption: Figure 2.[6][7] Mechanism of Action: Inhibition of the 70S Initiation Complex.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation in wells
Drug insolubility in aqueous media.
Ensure DMSO stock is fully dissolved. Check if MIC > Solubility limit (approx 64 µg/mL for this scaffold).
Skipped Wells
Pipetting error or contamination.
Discard plate. Use multi-channel pipettes and check tips for secure fit.
Growth in Sterility Control
Contaminated media or technique.
Filter sterilize CAMHB (0.22 µm). Work in a biosafety cabinet.
MIC > 128 µg/mL
Low potency of the scaffold.
This is expected for the "naked" amine intermediate. Confirm with Linezolid control to ensure bacteria are not hyper-resistant.
References
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4][8] 11th Edition. CLSI, Wayne, PA.[3][8] [Link]
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[8] 33rd Edition. CLSI, Wayne, PA.[3][8] [Link]
Barbachyn, M. R., & Ford, C. W. (2003).[1] Oxazolidinone structure-activity relationships leading to linezolid.[6][9][10][11] Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[Link]
Developing novel derivatives of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Abstract This application note details the synthetic methodology and biological evaluation for novel derivatives of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (referred to herein as Scaffold A ). Unlike standard Lin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthetic methodology and biological evaluation for novel derivatives of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (referred to herein as Scaffold A ). Unlike standard Linezolid analogs which often focus on the C5-oxazolidinone tail, Scaffold A presents a unique vector for modification at the phenyl ring's meta-position relative to the oxazolidinone core. This guide provides validated protocols for transforming the primary aniline handle into high-value pharmacophores (ureas, amides, and N-heterocycles) to modulate lipophilicity and overcome resistance mechanisms associated with the standard morpholine ring of Linezolid.
Chemical Scaffolding & Design Logic
The parent molecule, Linezolid, relies on a specific spatial arrangement: an N-aryl-2-oxazolidinone core where the aryl group contains a fluorine atom and a morpholine ring. Scaffold A retains the critical oxazolidinone pharmacophore and the metabolic shield (fluorine) but replaces the morpholine with a primary amine.
Why this Scaffold?
Vector Exploration: The 5-amino position allows for the introduction of diverse chemical space (polar, lipophilic, or charged groups) that can probe auxiliary binding pockets in the bacterial 50S ribosomal subunit.
Solubility Tuning: The free amine allows for the synthesis of salts or polar derivatives, addressing the poor aqueous solubility often seen in bis-aryl oxazolidinones.
Resistance Evasion: Mutations in the 23S rRNA (e.g., G2576T) affect the binding of the morpholine ring. Modifying this region via the Scaffold A amine is a primary strategy to restore activity against MRSA and VRE.
Synthetic Protocols
Workflow Overview
The following protocols are designed for parallel synthesis. The aniline nitrogen is the nucleophilic "warhead."
Figure 1: Divergent synthesis strategy from the primary aniline scaffold.
Rationale: Ureas are stable, hydrogen-bond donors/acceptors that mimic the peptide backbone, often improving binding affinity.
Reagents:
Scaffold A (1.0 equiv)
Triphosgene (0.35 equiv) or 4-Nitrophenyl chloroformate (1.1 equiv)
Diverse Amines (
)
DIPEA (Diisopropylethylamine)
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
Activation: Dissolve Scaffold A (0.5 mmol) in anhydrous DCM (5 mL) under nitrogen. Cool to 0°C.
Base Addition: Add DIPEA (1.5 mmol, 3.0 equiv).
Isocyanate Formation: Slowly add Triphosgene (0.175 mmol) dissolved in DCM. Stir at 0°C for 30 minutes. Caution: Phosgene gas is generated in situ; use a vented hood.
Quenching/Coupling: Add the secondary amine (
) or primary amine () (0.6 mmol) to the reaction mixture.
Incubation: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).
Workup: Quench with saturated
. Extract with DCM ( mL). Wash organics with brine, dry over , and concentrate.
Purification: Flash chromatography or Prep-HPLC.
Validation:
IR: Disappearance of isocyanate peak (~2270 cm⁻¹) and appearance of urea carbonyl (~1650 cm⁻¹).
Pre-activation: In a vial, dissolve the Carboxylic Acid (0.55 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes to form the active ester.
Coupling: Add Scaffold A (0.5 mmol) to the activated acid solution.
Reaction: Stir at RT for 2–6 hours.
Workup: Dilute with Ethyl Acetate (20 mL). Wash with 5%
(aq) (to remove DMF), followed by saturated and brine.
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column chromatography.
Analytical Validation Standards
To ensure the integrity of the derivatives, the following analytical benchmarks must be met before biological testing.
Parameter
Acceptance Criteria
Method
Note
Purity
> 95%
HPLC (UV @ 254 nm)
Essential for accurate MIC values.
Identity
Proton NMR
1H NMR (DMSO-d6)
Verify integral ratio of aromatic protons to side-chain.
Residual Solvent
< 5000 ppm
GC or NMR
DMF/DCM can be toxic to bacteria, skewing MICs.
Chirality
> 98% ee
Chiral HPLC
The oxazolidinone C5 stereocenter must remain (S)-configured.
Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration in wells must be < 1% to avoid solvent toxicity.
Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB.
Plating: Add 50 µL of diluted compound and 50 µL of bacterial inoculum to 96-well plates.
Incubation: 35 ± 2°C for 16–20 hours (24 hours for Enterococci).
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[2][3]
Data Interpretation:
Linezolid Control: MIC should fall between 1–4 µg/mL for S. aureus ATCC 29213. If not, invalidate the run.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic for derivatizing Scaffold A .
Figure 2: SAR decision matrix for the 5-amino position.
References
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2][4]
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.
Swern, D., et al. (1970). "Chemistry of Isocyanates." Chemical Reviews, 72(1), 45-90. (Foundational chemistry for Protocol A).
Patekar, S., et al. (2022). "Structure activity relationship of Linezolid." ResearchGate. (Recent insights into C5 vs N-aryl modification).
Application Note: 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one as a Research Intermediate
This Application Note and Protocol Guide details the use of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , a critical aniline-functionalized scaffold used in the synthesis of next-generation oxazolidinone antibiotics...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , a critical aniline-functionalized scaffold used in the synthesis of next-generation oxazolidinone antibiotics and BACE-1 inhibitors.
Introduction & Strategic Utility
In the landscape of medicinal chemistry, 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one represents a specialized "ligation-ready" scaffold. Unlike first-generation oxazolidinones (e.g., Linezolid) where the phenyl ring is pre-functionalized with a morpholine moiety, this intermediate presents a free amino group at the meta-position (relative to the oxazolidinone core) and para to the fluorine atom.[1]
This specific substitution pattern (5-amino-2-fluoro) offers a unique vector for Structure-Activity Relationship (SAR) exploration. It allows researchers to diverge from the standard "C-ring" morpholine analogues and introduce diverse heteroaryl systems (e.g., pyridines, thiadiazines) via amide couplings or Buchwald-Hartwig aminations, which is critical for overcoming resistance mechanisms in MRSA and VRE strains.[1]
Key Applications:
Fragment-Based Drug Discovery (FBDD): Serves as a rigid, polar core to screen novel "Right-Hand Side" (RHS) binders.[1]
BACE-1 Inhibitor Synthesis: Used as an aniline coupling partner to attach bicyclic heteroaryl heads in Alzheimer's disease research.
Next-Gen Antibacterials: Facilitates the synthesis of "C-ring" modified oxazolidinones with improved solubility and PK profiles.
Oxazolidinone Ring: The pharmacophore anchor (typically stable).[1]
Aniline Amine (-NH
): The reactive handle for diversification.
Fluorine Atom: Modulates metabolic stability and pKa of the aniline.
PART 2: Experimental Protocols
Protocol A: Synthesis via Nitro-Reduction
Rationale: The most reliable route to this intermediate is the reduction of its nitro-precursor, 3-(2-fluoro-5-nitrophenyl)-1,3-oxazolidin-2-one. Catalytic hydrogenation is preferred for purity, but Iron/Ammonium Chloride is a robust alternative if halogen sensitivity is a concern.[1]
Dissolution: In a round-bottom flask, dissolve 10 mmol of the nitro-precursor in 50 mL of anhydrous Methanol. Ensure complete solubility; mild warming (30°C) is permissible.
Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (100 mg per gram of substrate).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.
Hydrogenation: Purge the vessel with Nitrogen (x3) and then Hydrogen (x3).[1] Stir vigorously under H
atmosphere (balloon pressure is sufficient) at Room Temperature (20-25°C) for 4–6 hours.
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, and a lower Rf fluorescent spot (amine) should appear.[1] Staining with Ninhydrin will yield a red/purple spot for the free amine.
Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2 x 20 mL).
Isolation: Concentrate the filtrate in vacuo to yield the crude amine as an off-white to pale yellow solid.
Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).
Protocol B: Library Generation (Amide Coupling)
Rationale: This protocol validates the utility of the scaffold by coupling it to a heteroaryl carboxylic acid, a common step in synthesizing bioactive analogues.[1]
Activation: Dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (5 mL). Add DIPEA (1.5 mmol) and stir for 10 minutes at RT to activate the acid.
Coupling: Add the 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (1.0 mmol) and the remaining DIPEA (1.5 mmol) to the reaction mixture.
Reaction: Stir at RT for 12–16 hours.
Quench: Dilute with EtOAc (30 mL) and wash with saturated NaHCO
(2 x 15 mL), Water (1 x 15 mL), and Brine (1 x 15 mL).
Drying: Dry organic layer over Na
SO, filter, and concentrate.
Analysis: Verify the product mass via LC-MS (M+H peak).
PART 3: Visualization & Logic
Figure 1: Strategic Diversification Map
This diagram illustrates how the 5-amino handle is used to generate chemical diversity from the core scaffold.
Caption: Divergent synthesis pathways utilizing the 5-amino handle to access distinct therapeutic classes.
PART 4: Quality Control & Troubleshooting
QC Specifications Table:
Test
Method
Acceptance Criteria
Troubleshooting
Purity
HPLC (C18, H2O/MeCN)
> 98.0% Area
Impurity at RRT 0.9 is often unreduced nitro; extend hydrogenation time.
Identity
1H-NMR (DMSO-d6)
Diagnostic peaks: NH broad singlet (~5.0 ppm), Fluorine coupling patterns.[1]
If NH peak is missing, check for oxidation (N-oxide) or salt formation.[1]
Water
Karl Fischer
< 0.5% w/w
Hygroscopic amine; dry under high vacuum at 40°C.
Appearance
Visual
Off-white to pale yellow powder
Darkening indicates oxidation; store under Argon.
Critical Storage Note:
Anilines are prone to oxidation. Store the purified intermediate at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to light.
References
Synthesis of Oxazolidinone Antibacterials: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[1] Journal of Medicinal Chemistry 39.3 (1996): 673-679. Link[1]
BACE-1 Inhibitor Scaffolds: Stamford, A. W., et al. "Discovery of an orally available, brain penetrant BACE1 inhibitor that affords robust CNS Aβ reduction."[1] ACS Medicinal Chemistry Letters 3.12 (2012): 1016-1020. Link[1]
Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate in catalytic transfer hydrogenation. Reactor-independent reduction of nitro compounds." Tetrahedron Letters 25.32 (1984): 3415-3418. Link
Oxazolidinone SAR: Gordeev, M. F.[1] "Combinatorial chemistry of oxazolidinone antibacterial agents." Current Opinion in Drug Discovery & Development 4.4 (2001): 450-460. Link
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Introduction: The Oxazolidinone Scaffold and the Strategic Importance of the 3-(5-Amino-2-fluorophenyl) Moiety The oxazolidinone class of synthetic antibiotics has been a cornerstone in combating infections caused by mul...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Oxazolidinone Scaffold and the Strategic Importance of the 3-(5-Amino-2-fluorophenyl) Moiety
The oxazolidinone class of synthetic antibiotics has been a cornerstone in combating infections caused by multi-drug-resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, provides a critical advantage against pathogens that have developed resistance to other antibiotic classes.[1][3] Linezolid, the first FDA-approved oxazolidinone, serves as a benchmark for this class, and extensive structure-activity relationship (SAR) studies have elucidated the key pharmacophoric elements required for antibacterial activity.[3][4]
The N-aryl substituent of the oxazolidinone core is a critical determinant of potency and pharmacokinetic properties. The specific scaffold, 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one , has been selected as a strategic starting point for SAR studies for several compelling reasons:
The 2-fluoro substituent: Fluorine substitution on the N-phenyl ring is a well-established strategy to enhance metabolic stability and potency.[3]
The 5-amino group: This functional handle offers a versatile point for chemical modification, allowing for the exploration of a wide range of derivatives. The introduction of an amino group can also modulate the electronic properties of the phenyl ring and provide an additional site for hydrogen bonding interactions with the target receptor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one in SAR studies to develop novel oxazolidinone antibiotics with improved efficacy and safety profiles.
Synthetic Protocols
A plausible and efficient synthetic route to the target compound and its analogs involves a multi-step process commencing with commercially available reagents. The general strategy involves the synthesis of the N-aryl oxazolidinone core, followed by diversification at the 5-amino position.
Protocol 1: Synthesis of 3-(2-Fluoro-5-nitrophenyl)-1,3-oxazolidin-2-one (3)
This protocol outlines the synthesis of the key nitro-intermediate, which will be subsequently reduced to the desired amine.
Materials:
1-Fluoro-4-nitrobenzene (1)
2-Oxazolidinone (2)
Copper(I) iodide (CuI)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of 1-fluoro-4-nitrobenzene (1) (1.0 eq) and 2-oxazolidinone (2) (1.2 eq) in DMF, add CuI (0.1 eq) and K₂CO₃ (2.0 eq).
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(2-Fluoro-5-nitrophenyl)-1,3-oxazolidin-2-one (3) .
Protocol 2: Synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (4)
This protocol describes the reduction of the nitro group to the key amine intermediate.
To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (4:1), add a solution of 3-(2-Fluoro-5-nitrophenyl)-1,3-oxazolidin-2-one (3) (1.0 eq) and ammonium chloride (1.0 eq).
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (4) , which can be used in the next step without further purification.
Protocol 3: Synthesis of an Analog Library via N-Acylation and N-Sulfonylation
This protocol provides methods for diversifying the 5-amino group to generate a library of analogs for SAR studies.
A. N-Acetylation to yield N-(3-(2-oxo-1,3-oxazolidin-3-yl)-4-fluorophenyl)acetamide (5a)
Dissolve 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (4) (1.0 eq) in DCM and cool to 0 °C.
Add TEA (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
Follow the workup and purification procedure as described in Protocol 3A to obtain the desired N-sulfonylated product 5b .
Biological Evaluation Protocols
The synthesized compounds should be evaluated for their antibacterial activity and potential off-target effects, such as inhibition of monoamine oxidase (MAO), a known liability for some oxazolidinones.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5][6]
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Plate Preparation:
Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
Include a growth control well (no compound) and a sterility control well (no bacteria).
Inoculation and Incubation:
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
Incubate the plates at 35-37 °C for 16-20 hours.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In the wells of a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.
Include control wells with no inhibitor and wells with the reference inhibitors.
Incubation:
Pre-incubate the plate at 37 °C for 15 minutes.
Reaction Initiation:
Initiate the reaction by adding a solution of kynuramine to each well.
Fluorescence Measurement:
Immediately measure the fluorescence at time zero and then kinetically over a period of 30-60 minutes at 37 °C. The product, 4-hydroxyquinoline, is fluorescent.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the percent inhibition relative to the no-inhibitor control.
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays should be compiled to establish a clear SAR.
Table 1: SAR of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one Analogs
Compound
R
MIC (µg/mL) vs. S. aureus
IC₅₀ (µM) vs. MAO-A
IC₅₀ (µM) vs. MAO-B
4
-NH₂
8
>100
>100
5a
-NHC(O)CH₃
2
50
80
5b
-NHSO₂CH₃
4
>100
>100
5c
-N(CH₃)₂
16
25
45
5d
-OH
32
>100
>100
Linezolid
(Reference)
1-2
>100
10-20
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of SAR Data:
Impact of the Amino Group: The free amino group in compound 4 provides a moderate level of antibacterial activity.
N-Acetylation: Conversion of the amino group to an acetamide (5a ) significantly improves antibacterial potency, likely by providing an additional hydrogen bond donor and mimicking the side chain of linezolid. However, it may introduce some MAO inhibitory activity.
N-Sulfonylation: The sulfonamide analog 5b retains some antibacterial activity while appearing to have a better safety profile with respect to MAO inhibition.
N,N-Dimethylation: The dimethylamino analog 5c shows reduced antibacterial activity and increased MAO inhibition, suggesting that a primary or secondary amine capable of hydrogen bonding is preferred.
Bioisosteric Replacement: Replacing the amino group with a hydroxyl group (5d ), a classical bioisostere, leads to a significant loss of antibacterial activity, indicating the importance of the nitrogen atom at this position.[10][11]
Visualizations
Caption: Workflow for SAR studies of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Caption: Decision-making cascade for hit identification in an oxazolidinone screening campaign.
Conclusion
The strategic use of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one as a foundational scaffold provides a robust platform for the discovery of novel oxazolidinone antibiotics. The versatile 5-amino group allows for the systematic exploration of chemical space, enabling the fine-tuning of antibacterial potency while mitigating potential off-target effects like MAO inhibition. The detailed protocols and SAR framework presented herein offer a comprehensive guide for researchers to efficiently design, synthesize, and evaluate new oxazolidinone candidates with the potential to address the growing challenge of antibiotic resistance.
References
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Lala, A. (2004). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2732). Humana, New York, NY. [Link]
Clinical and Laboratory Standards Institute. (2024).
Swaney, S. M., et al. (1998). Orally active oxazolidinone antibacterial agents for the treatment of community-acquired pneumonia. Journal of Medicinal Chemistry, 41(13), 2345-2359.
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved February 17, 2026, from [Link]
BindingDB. (n.d.). Assay Method Information: Monoamine Oxidase Assays. Retrieved February 17, 2026, from [Link]
Wang, K., et al. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. SSRN Electronic Journal. [Link]
Singh, H., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1158-1163.
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343.
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved February 17, 2026, from [Link]
Cacchi, S., et al. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Organic Letters, 3(16), 2539-2541.
Sahoo, B. M., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(49), 47055-47072.
Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352.
Poulie, C., & Bunch, L. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids. ChemMedChem, 8(3), 329-338.
National Centre for Disease Control. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Retrieved February 17, 2026, from [Link]
Poulie, C., & Bunch, L. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed. Retrieved from [Link]
Wang, K., et al. (2022). A convenient synthesis of linezolid through Buchwald-Hartwig amination. Xi'an Jiaotong-Liverpool University Research Portal.
Phillips, O. A., et al. (2003). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35-41.
Cox, C. D., et al. (2012). SAR studies on the central phenyl ring of substituted biphenyl oxazolidinone-potent CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 199-203.
Wikipedia contributors. (2024, January 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved February 17, 2026, from [Link]
Wikipedia contributors. (2024, January 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 17, 2026, from [Link]
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-24.
Ippolito, J. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293.
Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4349.
Li, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)
Srivastava, B. K., et al. (2011). Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. Current Research on Pharmaceutical Sciences, 2(1), 1-10.
Mahdi, B. H., et al. (2023). Structure activity relationship of Linezolid. ResearchGate. Retrieved from [Link]
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Retrieved February 17, 2026, from [Link]
Ramallal, R. M., et al. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935-1938.
Li, J., et al. (2013). An integration of condensation/Ullmann-type coupling/bicyclization sequences: copper-catalyzed three-component direct synthesis of[5][6][10]triazolo[1,5-b]isoquinolin-5(1H)-ones. Chemical Communications, 49(75), 8332-8334.
Roecker, A. J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14891-14900.
Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
Ramprasad, B., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
Hernández-Vázquez, E., et al. (2012). Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. Retrieved from [Link]
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Vukelić, S., et al. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin.
Technical Support Center: Optimizing the Synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Introduction: The synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a critical step in the development of advanced pharmaceutical agents, most notably as a key intermediate for oxazolidinone antibiotics lik...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a critical step in the development of advanced pharmaceutical agents, most notably as a key intermediate for oxazolidinone antibiotics like Linezolid.[1] These antibiotics are vital in combating multidrug-resistant Gram-positive bacterial infections.[2][3] Achieving a high yield of this intermediate is paramount for the economic viability and efficiency of large-scale drug production. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven optimization strategies to help researchers overcome common synthetic challenges.
Section 1: Core Synthetic Strategy: The N-Arylation Approach
The most prevalent and scalable strategy for constructing the target molecule involves the N-arylation of a 1,3-oxazolidin-2-one ring with a suitable phenyl precursor. A common pathway involves coupling the oxazolidinone with a fluoronitrobenzene derivative, followed by the reduction of the nitro group to the desired amine. The yield and purity of the final product are heavily dependent on the efficiency of the C-N cross-coupling step.
Caption: General synthetic pathway for 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Section 2: Troubleshooting Guide for the N-Arylation Step
This section addresses common issues encountered during the critical C-N bond formation, typically a Buchwald-Hartwig or Copper-catalyzed (Ullmann) coupling reaction.
Q1: My reaction shows low or no conversion of the aryl halide. What are the likely causes and solutions?
Answer: Low or no conversion is one of the most frequent issues and typically points to problems with the catalytic system or reaction environment.
Possible Cause A: Inactive Catalyst System. The active Pd(0) species in a Buchwald-Hartwig reaction is sensitive to air and moisture.[4]
Solution 1: Use a Modern Pre-catalyst. Switch from traditional sources like Pd(OAc)₂/ligand to air-stable palladacycle pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G4). These form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[5]
Solution 2: Ensure Anhydrous & Degassed Conditions. Use a robust glovebox or Schlenk line technique. Solvents must be anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
Solution 3: Verify Ligand Integrity. Phosphine ligands can be susceptible to oxidation. If using a separate ligand, ensure it is from a reliable source and has been stored properly under an inert atmosphere.
Possible Cause B: Inappropriate Base Selection. The base plays a critical role in deprotonating the oxazolidinone and facilitating the catalytic cycle, but an incorrect choice can be detrimental.[5]
Solution 1: Use a Strong, Non-nucleophilic Base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[5] Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and are often less effective for this type of coupling.
Solution 2: Consider Base Solubility and Particle Size. Insoluble inorganic bases can lead to reproducibility issues. Grinding the base to a fine powder before use can increase its surface area and reactivity.[5]
Possible Cause C: Poor Substrate Reactivity. While aryl bromides are generally reactive, the electronic properties of the 1-bromo-2-fluoro-5-nitrobenzene can influence the rate of oxidative addition.
Solution: Optimize Ligand Choice. For electron-deficient aryl halides, a sufficiently electron-rich and bulky phosphine ligand is crucial to promote the oxidative addition step. Ligands like XPhos or BrettPhos are excellent starting points.[5][6]
Q2: The reaction works, but I am getting a significant amount of side products. How can I improve selectivity?
Answer: Side product formation lowers the yield and complicates purification. The most common culprits are hydrodehalogenation and homocoupling.
Side Product: Hydrodehalogenation (Ar-H instead of Ar-N). This occurs when the aryl halide is reduced instead of coupled.
Cause: This side reaction can be promoted by excessive temperatures, high catalyst loading, or the presence of water.
Solution: Carefully control the reaction temperature. Screen for the lowest effective catalyst loading (typically 1-2 mol %). Ensure all reagents and solvents are scrupulously dried.[5]
Side Product: Homocoupling (Ar-Ar or N-N). This involves the dimerization of the aryl halide.
Cause: This is often a sign of a poorly optimized catalyst/ligand ratio or non-optimal reaction temperature.
Solution: Re-evaluate the palladium-to-ligand ratio (typically 1:1.2 to 1:2). A slight excess of ligand can help suppress side reactions. Lowering the reaction temperature may also reduce the rate of homocoupling.[5]
Q3: My purification is difficult due to persistent impurities. What are the best practices?
Answer: A clean reaction is the easiest to purify. However, if impurities are present, a systematic approach is needed.
Solution 1: Aqueous Workup. After the reaction, a quench with a mild acid (e.g., saturated aq. NH₄Cl) followed by extraction is standard.[5] Washing the combined organic layers with brine helps remove residual water and some water-soluble impurities.
Solution 2: Column Chromatography. This is the most effective method for separating the desired product from unreacted starting materials and side products. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is typically effective.[7][8]
Solution 3: Recrystallization. If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.[9] Suitable solvents might include ethyl acetate, isopropanol, or mixtures thereof.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which N-arylation method is better for this synthesis: Palladium or Copper catalysis?
Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) reactions can be effective for N-arylation of oxazolidinones.[10][11] The choice often depends on substrate scope, cost, and process safety considerations.
Feature
Palladium (Buchwald-Hartwig)
Copper (Ullmann-type)
Catalyst Activity
Generally higher; lower catalyst loadings (0.5-2 mol %).
Often requires higher loadings (5-10 mol %).
Reaction Conditions
Milder temperatures (80-110 °C) are often sufficient.[6]
Typically requires higher temperatures (>120 °C).
Ligand Cost
Bulky phosphine ligands can be expensive.
Simpler, less expensive ligands (e.g., diamines) are often used.[11]
Preferred for lab-scale and initial process development due to its high reliability, milder conditions, and extensive literature support.
A viable alternative for large-scale production if cost is a primary driver and the reaction can be optimized.
FAQ 2: How do I select the optimal ligand for the Buchwald-Hartwig coupling?
The ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction. Its structure dictates the stability of the catalyst and the efficiency of both the oxidative addition and reductive elimination steps. For coupling an oxazolidinone with an aryl bromide, bulky, electron-rich biaryl monophosphine ligands are the gold standard.
Ligand
Structure Type
Key Characteristics & Application
XPhos
Biaryl Monophosphine
Highly active and versatile for a wide range of aryl halides and amines. An excellent first choice for screening.[5]
RuPhos
Biaryl Monophosphine
Particularly effective for sterically hindered secondary amines.[5]
BrettPhos
Biaryl Monophosphine
Excellent for aryl chlorides and substrates prone to hydrodehalogenation.[6]
FAQ 3: What is the most efficient way to optimize the reaction yield?
A "one-variable-at-a-time" (OVAT) approach can be time-consuming and may not identify the true reaction optimum.[12] A Design of Experiments (DoE) approach is highly recommended for efficient optimization.
Key Variables to Screen:
Temperature: Affects reaction rate and side product formation.
Catalyst/Ligand: The choice of system is fundamental.
Base: Type and stoichiometry are crucial.
Solvent: Affects solubility and reaction temperature. Toluene and dioxane are common choices.[6]
Concentration: Can influence reaction kinetics.
Using DoE software allows for simultaneous variation of these parameters, providing a comprehensive understanding of their interactions and rapidly identifying robust, high-yielding conditions.[13]
Caption: A troubleshooting workflow for improving reaction yield.
Section 4: Reference Experimental Protocol
The following is a representative protocol for the Buchwald-Hartwig amination step, adapted from established procedures.[5][6] Note: This protocol should be performed by trained personnel under a strict inert atmosphere.
Materials:
1,3-Oxazolidin-2-one (1.2 mmol)
1-Bromo-2-fluoro-5-nitrobenzene (1.0 mmol)
XPhos Pd G3 (0.02 mmol, 2 mol%)
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
Anhydrous, degassed toluene (5 mL)
Oven-dried reaction vial with a magnetic stir bar
Procedure:
In a glovebox, add the 1-bromo-2-fluoro-5-nitrobenzene, 1,3-oxazolidin-2-one, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide to the oven-dried reaction vial.
Seal the vial with a cap containing a PTFE septum.
Add the anhydrous, degassed toluene via syringe.
Place the vial in a preheated heating block or oil bath set to 100 °C.
Stir the reaction vigorously for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aryl bromide.
Upon completion, cool the reaction to room temperature.
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 3-(2-fluoro-5-nitrophenyl)-1,3-oxazolidin-2-one. This intermediate can then be carried forward to the nitro reduction step.
References
SSRN. (n.d.). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Retrieved from [Link]
Gavade, S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Swain, A., et al. (1999). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
ResearchGate. (n.d.). An efficient and practical synthesis of antibacterial linezolid. Retrieved from [Link]
Iannazzo, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Retrieved from [Link]
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]
Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]
Arkat USA, Inc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Retrieved from [Link]
Zepeda, L. G., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Retrieved from [Link]
MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]
ResearchGate. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
ResearchGate. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]
Wang, T., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Retrieved from [Link]
MDPI. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]
Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
Library and Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Retrieved from [Link]
Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]
ACS Publications. (2022). Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Letters. Retrieved from [Link]
NIH National Center for Biotechnology Information. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Retrieved from [Link]
MDPI. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Retrieved from [Link]
Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino...
Technical Support Center: Crystallization of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Welcome to the technical support guide for the crystallization of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the crystallization of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific issues you may encounter.
Understanding the Molecule: Key Factors Influencing Crystallization
The crystallization behavior of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is governed by its unique structural features. A clear understanding of these features is the first step in effective troubleshooting.
Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The primary amine (-NH₂) group and the N-H group on the oxazolidinone ring act as hydrogen bond donors. The carbonyl oxygen (C=O) and the ether oxygen within the ring are potent hydrogen bond acceptors. This extensive hydrogen bonding capability strongly influences solvent selection and crystal packing.
Aromatic System: The fluorophenyl ring allows for π-π stacking interactions, which can help organize molecules into a stable crystal lattice.
Fluorine Substitution: The fluorine atom is highly electronegative and can participate in weaker, yet significant, intermolecular interactions, including C-H···F and other dipole-dipole interactions.[1][2] Its presence also modulates the electronic properties of the aromatic ring, affecting solubility and stacking behavior.[3][4]
Potential for Polymorphism: The combination of a semi-rigid core with multiple interaction sites creates the potential for polymorphism—the ability to exist in multiple crystal forms.[5][6] Different polymorphs can exhibit distinct physical properties, including solubility and stability, making control of the crystallization process critical.[7]
Caption: A decision tree for troubleshooting common crystallization issues.
Guide 1: Overcoming Oiling Out
Causality: The system is too far into the metastable zone, causing rapid, disordered phase separation instead of ordered crystal growth. The goal is to slow down the process to allow molecules sufficient time to orient themselves into a crystal lattice.
Protocol: Slow Cooling with an Anti-Solvent
Re-dissolution: If an oil has formed, re-heat the mixture until the solution is clear again. Add a small amount (10-20% of the current volume) of the same solvent to ensure the compound does not immediately precipitate upon removal from heat.
[8]2. Select an Anti-Solvent: Choose a miscible solvent in which your compound is poorly soluble (e.g., n-heptane or toluene if your primary solvent is ethanol or ethyl acetate).
Controlled Cooling: Allow the solution to cool slowly. Place the flask in an insulated container (like a beaker with paper towels) to slow heat loss.
4. Initiate Nucleation: Once the solution is near room temperature, begin adding the anti-solvent dropwise with vigorous stirring.
Observe for Turbidity: Continue adding anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of nucleation.
Induce Growth: Stop adding the anti-solvent. If necessary, add one or two drops of the primary solvent to regain clarity, then let the flask stand undisturbed.
Patience is Key: Allow the flask to stand at room temperature for several hours or overnight. Crystals should form slowly. Once crystal growth appears complete, you can place the flask in a refrigerator or ice bath to maximize the yield.
Guide 2: Inducing Crystallization from a Clear Solution
Causality: The solution is supersaturated but lacks the energy or nucleation sites to begin crystallization. The objective is to provide a template or energy to initiate this process.
Protocol: Seeding and Slow Evaporation
Prepare Seed Crystals: If you have a small amount of solid material, use it. If not, try to generate some by taking a drop of the solution on a watch glass and letting it evaporate quickly. Scrape the resulting solid (even if it's amorphous) to use as "seed."
Concentrate the Solution: If the solution is likely too dilute, allow some of the solvent to evaporate. Place the flask in a fume hood and cover it with a watch glass or parafilm with a few needle holes. This allows for slow evaporation.
3. Introduce Seed Crystals: Once the solution has concentrated slightly, add a tiny amount of the seed crystal. Do not stir immediately. Allow the seed to sit in the solution and act as a template for growth.
Alternative - Scratching: If no seed crystals are available, dip a glass rod into the solution, remove it, and let the solvent evaporate, creating microcrystals on the rod. Re-insert the rod and scratch the inner surface of the flask below the solvent level. The micro-scratches on the glass and the deposited crystals can serve as nucleation sites.
[8]5. Allow for Growth: Let the sealed flask stand undisturbed for 24-48 hours.
Guide 3: Improving Crystal Size and Quality
Causality: The formation of many small needles or plates indicates that nucleation was too rapid and widespread, followed by fast growth. To get larger, well-defined crystals, you need to minimize the number of nucleation events and slow the growth rate.
Protocol: Vapor Diffusion (Solvent/Anti-Solvent)
This is a gentle method that promotes slow crystal growth.
Prepare the Solution: Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) to make a concentrated solution.
Set up the Chamber: Place this solution, in an open vial, inside a larger, sealable chamber (like a beaker or a jar).
Add the Anti-Solvent: Pour a layer of a less volatile "poor" solvent (anti-solvent, e.g., heptane or methanol) into the bottom of the larger chamber, ensuring the level is below the top of the inner vial.
Seal and Wait: Seal the chamber tightly. The more volatile "good" solvent will slowly evaporate from the vial and diffuse into the chamber atmosphere, while the vapor of the less volatile "poor" solvent will slowly diffuse into the vial.
Slow Supersaturation: This gradual change in the solvent composition of the vial slowly increases supersaturation, leading to the growth of a few large, high-quality crystals over days or even weeks.
Analytical Characterization of Crystalline Material
After a successful crystallization, it is crucial to characterize the solid form.
Optical Microscopy: The first and simplest check. High-quality crystals should have well-defined faces and extinguish light evenly when viewed under cross-polarized light.
[9]* Powder X-ray Diffraction (PXRD): This is the definitive technique to confirm crystallinity. A crystalline sample will produce a pattern of sharp peaks, while an amorphous solid will show a broad halo. [10][11]It is also the primary tool for identifying different polymorphs, as each will have a unique diffraction pattern.
Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. It can determine the melting point and enthalpy of fusion of your crystalline material. [7]Different polymorphs often have different melting points, and the presence of a broad melt or multiple thermal events can indicate impurities or a mixture of forms.
References
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
Analytical techniques for studying and characterizing polymorphs.Oxford Academic.
How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?CrystEngComm (RSC Publishing).
Key Analytical Techniques for Pharmaceutical Discovery and Formul
CRYSTAL CHARACTERIZATION TECHNIQUES.
Troubleshooting Crystalliz
Crystallography Analysis.Intertek.
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystalliz
Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.Benchchem.
Understanding Fluorine Effects in Liquid Crystals.
Crystallization Process R&D in Pharmaceutical Development.PharmaBlock.
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
Polymorphism: The Phenomenon Affecting the Performance of Drugs.Symbiosis.
Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone.PMC.
Advice for Crystalliz
Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.Arkivoc.
A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis.Bibliothèque et Archives Canada.
Identifying side products in the synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 3-(5-Amino-2-fluorophe...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. Our focus is on the practical identification and mitigation of common side products encountered during this two-step synthetic process.
Troubleshooting Guide: Navigating the Synthesis
The synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is typically a two-step process. This guide is structured to address potential issues in each of these critical stages.
Step 1: Formation of the Oxazolidinone Ring with 3-(5-Nitro-2-fluorophenyl)-1,3-oxazolidin-2-one
This initial step involves the reaction of 2-fluoro-5-nitroaniline with a suitable C2 synthon, such as 2-(chloromethyl)oxirane (epichlorohydrin), to form the oxazolidinone ring.
Question 1: My reaction yield is low, and I see multiple spots on my TLC. What are the likely side products?
Answer:
Low yields and multiple TLC spots at this stage often point to incomplete cyclization or the formation of regioisomers. The primary side products to consider are:
Ring-Opened Intermediates: Incomplete cyclization can lead to the formation of N-(2-fluoro-5-nitrophenyl)amino alcohols. These are often more polar than the desired product and will exhibit lower Rf values on a normal-phase TLC.
Dimerization Products: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, dimerization of the ring-opened intermediate can occur.[1]
Positional Isomers: While less common with the defined starting material, ensure the purity of your 2-fluoro-5-nitroaniline to rule out the presence of other isomers that could lead to different oxazolidinone products.[2]
Troubleshooting Workflow for Step 1
Caption: Troubleshooting workflow for Step 1 side products.
Step 2: Reduction of the Nitro Group to Form 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
This step typically involves the catalytic hydrogenation of the nitro-oxazolidinone intermediate.
Question 2: My final product is not pure after the nitro reduction. What are the common impurities I should look for?
Answer:
The reduction of an aromatic nitro group is a multi-electron process and can be prone to several side reactions if not carefully controlled. Key impurities to investigate include:
Incomplete Reduction Products: The presence of the starting nitro compound is a common impurity if the reaction does not go to completion. More complex are the partially reduced intermediates.
Condensation Products: The nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds, which are often colored impurities.[5]
Azoxy Dimer: Characterized by a N=N(O) linkage.
Azo Dimer: Characterized by a N=N linkage.
Reductive Defluorination: Although the C-F bond is generally strong, aggressive hydrogenation conditions (high pressure, high temperature, or prolonged reaction times) can potentially lead to the replacement of the fluorine atom with hydrogen.[6][7]
Technical Support Center: Ensuring the Stability of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one to prevent its degradat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one to prevent its degradation. Understanding the chemical vulnerabilities of this molecule is paramount to ensuring the integrity of your experimental results.
Introduction: The Challenge of Stabilizing a Key Intermediate
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutics.[1] The stability of this compound is critical, as degradation can lead to the formation of impurities that may compromise the efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays. This guide is designed to provide a comprehensive understanding of the potential degradation pathways and to offer practical solutions for maintaining the compound's purity and integrity during storage.
The core structure, an oxazolidinone ring, is susceptible to hydrolysis, while the aminophenyl substituent is prone to oxidation.[2][3][4] The interplay of these functional groups necessitates a careful and informed approach to storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one?
A1: The degradation of this compound is primarily influenced by three factors: moisture, oxygen, and light.
Moisture: The oxazolidinone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[3]
Oxygen: The primary amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[4]
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate oxidative degradation pathways.
Q2: What are the visible signs of degradation?
A2: A change in the physical appearance of the compound is a key indicator of degradation. The pure compound should be a white to off-white solid. The formation of colored impurities, often appearing as yellow, brown, or even purplish hues, is a strong indication of oxidative degradation of the amino group. Clumping of the solid may suggest moisture absorption.
Q3: What are the recommended storage conditions for long-term stability?
A3: For optimal long-term stability, the compound should be stored under the conditions summarized in the table below. The goal is to minimize exposure to moisture, oxygen, and light.
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower
Reduces the rate of chemical reactions, including hydrolysis and oxidation.[5][6]
Atmosphere
Inert gas (Argon or Nitrogen)
Displaces oxygen, preventing oxidative degradation of the amino group.
Container
Tightly sealed, amber glass vial
Amber glass protects the compound from light, and a tight seal prevents moisture and oxygen ingress.[7]
Desiccation
Store with a desiccant
Further minimizes exposure to moisture, which can initiate hydrolysis.[6]
Q4: I need to weigh out the compound for an experiment. What is the best practice to avoid degradation?
A4: To maintain the integrity of the bulk material, follow these steps:
Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.[6][8][9]
Minimize the time the container is open.
Weigh the desired amount quickly and in a low-humidity environment if possible.
Purge the headspace of the container with an inert gas (argon or nitrogen) before resealing.
Return the container to the recommended storage conditions promptly.
Q5: What are the likely degradation products I might see on an analytical chromatogram (e.g., HPLC)?
A5: Based on the structure, you can anticipate two primary types of degradation products:
Hydrolysis Products: Cleavage of the oxazolidinone ring would result in more polar compounds that would likely have shorter retention times on a reverse-phase HPLC column.
Oxidation Products: Oxidation of the amino group can lead to a variety of products, including nitroso and nitro compounds, as well as polymeric materials. These may appear as multiple peaks, often with different UV-Vis spectra compared to the parent compound.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
The solid has developed a yellow or brown color.
Oxidative degradation of the amino group due to exposure to air and/or light.
The compound may be partially degraded. Purity should be assessed by HPLC or other analytical techniques before use. For future storage, ensure the container is purged with inert gas and protected from light.
The compound appears clumpy or sticky.
Moisture absorption.
The compound has been exposed to humidity. This can accelerate hydrolysis. Dry the compound under vacuum and reassess its purity. Store with a desiccant in the future.
I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.
Degradation in solution.
The compound may be unstable in the chosen solvent. Prepare solutions fresh and use them immediately. If the solution needs to be stored, even for a short period, keep it at a low temperature (2-8°C) and protected from light.
My reaction yield is lower than expected.
Use of degraded starting material.
Always check the purity of the compound before starting a reaction, especially if it has been in storage for an extended period or if there are visual signs of degradation.
Visualizing Degradation: Potential Pathways
The following diagram illustrates the primary hypothesized degradation pathways for 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Caption: Hypothesized degradation of the target compound.
Experimental Protocol: Routine Purity Check by HPLC
This protocol outlines a general method for assessing the purity of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one and detecting potential degradation products.
Formic acid (optional, for pH adjustment of the mobile phase)
Volumetric flasks and pipettes
HPLC system with a UV detector
2. Standard Solution Preparation:
Accurately weigh approximately 5 mg of a reference standard (if available) or a new, unopened batch of the compound.
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
3. Sample Solution Preparation:
Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
4. HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound)
Injection Volume: 10 µL
5. Analysis:
Inject the standard solution to determine the retention time of the pure compound.
Inject the sample solution and compare the chromatogram to the standard.
Look for additional peaks, particularly those at earlier retention times (potential hydrolysis products) or with different peak shapes.
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of your compound.
Caption: Workflow for assessing compound stability.
References
ResearchGate. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review | Request PDF. Available from: [Link]
Scribd. Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative | PDF | High Performance Liquid Chromatography. Available from: [Link]
MDPI. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Available from: [Link]
PubMed. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Available from: [Link]
MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Available from: [Link]
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Available from: [Link]
ResearchGate. Degradation pathway proposal with the main intermediaries detected during the ozonation process of PCP at pH 9. Available from: [Link]
Google Patents. WO2018055581A1 - Stable injectable composition of oxazolidinone.
Wikipedia. 2-Oxazolidinone. Available from: [Link]
Carl ROTH. Safety data sheet. Available from: [Link]
Springer. Degradation pathways of amino acids during thermal utilization of biomass: a review. Available from: [Link]
RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]
ACS Publications. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols | The Journal of Organic Chemistry. Available from: [Link]
BioProcess International. Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available from: [Link]
Springer. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Available from: [Link]
PubChem. (R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | C10H10FNO3 | CID 11229590. Available from: [Link]
MDPI. Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Available from: [Link]
AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]
MDPI. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available from: [Link]
Technical Support Center: Enhancing the Antibacterial Potency of Substituted Oxazolidinone Scaffolds
Welcome to the technical support center for researchers engaged in the development of novel oxazolidinone antibacterial agents. This guide is structured to address the practical challenges and critical questions that ari...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers engaged in the development of novel oxazolidinone antibacterial agents. This guide is structured to address the practical challenges and critical questions that arise during the synthesis, evaluation, and optimization of substituted oxazolidinone scaffolds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and development efforts.
Section 1: Synthesis and Physicochemical Troubleshooting
The journey to a potent antibacterial agent begins with successful synthesis and characterization. Poor solubility and synthetic hurdles are common initial barriers.
Question 1: My novel oxazolidinone analog exhibits poor solubility in aqueous buffers, making biological assays impossible. What strategies can I employ to address this?
Answer: This is a frequent and critical challenge in oxazolidinone development. Poor aqueous solubility can halt a promising scaffold's progress. Here’s a multi-pronged approach to troubleshoot and resolve this issue:
Causality: The core oxazolidinone scaffold is relatively lipophilic. Extensive aromatic or heterocyclic substitutions, particularly on the C- and D-rings, can further decrease water solubility, leading to compound precipitation in assay media.[1][2]
Troubleshooting Strategies:
Prodrug Approach: This is a highly effective and clinically validated strategy. Conversion of the parent molecule into a more soluble prodrug, which is then metabolized in vivo to the active form, can dramatically improve bioavailability.[1][3]
Phosphate Esters: The addition of a phosphate group, as seen with Tedizolid phosphate, significantly enhances aqueous solubility.[4]
Amino Acid Conjugates: Attaching a polar amino acid can also improve solubility and potentially leverage active transport mechanisms.
Salt Formation: If your molecule contains a basic nitrogen (e.g., on a piperazine ring), forming a hydrochloride (HCl) or other pharmaceutically acceptable salt can improve solubility.
Structural Modification (Lead Optimization):
Incorporate Polar Groups: Strategically introduce polar functionalities like hydroxyl (-OH), amino (-NH2), or small ether groups into the scaffold without disrupting key pharmacophoric interactions.[1][3]
Disrupt Planarity: Highly planar, aromatic systems tend to pack tightly in a crystal lattice, reducing solubility. Introducing substituents that disrupt this planarity can improve solvation.[1]
Formulation Aids (For In Vitro Assays):
Co-solvents: For initial screening, using a small percentage of a biocompatible solvent like Dimethyl Sulfoxide (DMSO) is standard. However, ensure the final concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity or antibacterial effects.[5][6]
Solubilizing Excipients: For more advanced assays, cyclodextrins (e.g., SBE-β-CD) can be used to form inclusion complexes that enhance solubility.[7]
Experimental Protocol: Preparation of a Phosphate Prodrug
This protocol provides a general method for phosphorylating a hydroxyl group on your oxazolidinone scaffold.
Materials:
Your hydroxyl-containing oxazolidinone analog
Phosphorus oxychloride (POCl₃) or other phosphorylating agent
Pyridine or another suitable base
Anhydrous dichloromethane (DCM) or other aprotic solvent
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve your oxazolidinone analog in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C in an ice bath.
Slowly add pyridine (as a base and catalyst).
Add phosphorus oxychloride dropwise to the cooled solution.
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the resulting crude product by silica gel column chromatography to yield the phosphate prodrug.
Confirm the structure and purity using ¹H NMR, ³¹P NMR, and HRMS.
Section 2: Troubleshooting In Vitro Antibacterial Assays
Accurate determination of antibacterial potency is the cornerstone of your project. Inconsistent or unexpected results in Minimum Inhibitory Concentration (MIC) assays are common and require systematic investigation.
Question 2: I am observing significant variability in my MIC values for the same compound across different experimental runs. What are the likely causes?
Answer: Inconsistent MIC values undermine the reliability of your Structure-Activity Relationship (SAR) data. The issue typically stems from a lack of standardization in assay conditions.
Causality: The MIC value is not an absolute constant; it is a reflection of bacterial growth inhibition under specific in vitro conditions. Minor variations in inoculum density, media composition, or incubation time can significantly alter the outcome.[8]
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting inconsistent MIC results.
Key Areas to Standardize:
Bacterial Inoculum: Always start from a fresh overnight culture. Standardize the bacterial suspension to a 0.5 McFarland standard before performing the final dilution for the assay plate. This ensures the starting number of bacteria is consistent.
Quality Control Strains: Always include reference strains with known MIC values for your control antibiotic (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212).[9] If the MIC for the control is out of the acceptable range, the entire assay is invalid.
Media and Reagents: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all related experiments, as lot-to-lot variability can affect results.[8] Prepare fresh stock solutions of your test compounds.
Reading the MIC: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.[8][10] This should be determined consistently, ideally by the same person or an automated plate reader, to avoid subjective interpretation.
Section 3: Strategies for Potency Enhancement
Once you have a reliable assay, the core task is to rationally modify the oxazolidinone scaffold to improve potency and overcome existing challenges like resistance and a limited spectrum of activity.
Question 3: My lead compound is potent against susceptible Gram-positive strains but loses activity against Linezolid-resistant isolates. What structural modifications can overcome this?
Answer: This is a primary objective for developing next-generation oxazolidinones. Resistance to linezolid most commonly arises from mutations in the 23S rRNA (the drug's binding site) or through the acquisition of resistance genes like cfr.[11][12][13]
Causality: The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA binding pocket, sterically hindering drug binding. Point mutations, such as G2576T, also alter the binding site.[13] Potent analogs must be able to bind effectively to this altered ribosomal target.
Rational Design Strategies:
Modify the C-Ring and C5-Side Chain: These regions of the scaffold are crucial for interacting with the ribosome.
Introduce Hydrogen Bond Donors/Acceptors: Adding functionalities that can form new hydrogen bonds within the ribosomal pocket can help anchor the drug more tightly, compensating for the loss of other interactions due to resistance mutations.[14]
Explore Fused Heterocyclic C-Rings: Bicyclic or fused heterocyclic systems at the C-ring can introduce conformational rigidity and new interaction points.[14]
Alternative C5-Side Chains: While the acetamidomethyl group is considered optimal for many scaffolds, exploring bioisosteric replacements like triazoles has proven effective in some cases for maintaining potency.[15][16]
Targeting the Periphery of the Binding Site: Design modifications that extend beyond the core binding site, interacting with less-mutated regions of the ribosome. This can be achieved by extending substituents on the C- or D-rings.
Data Summary: Impact of C-Ring Modification on Potency
Compound Class
Modification
Impact on Activity vs. Resistant Strains
Reference
Biaryl Oxazolidinones
Addition of a 1,2,4-triazole D-ring and a pyrimidine C-ring
Enhanced activity against biofilms and some resistant strains.
Question 4: How can I broaden the spectrum of my oxazolidinone compounds to include Gram-negative bacteria?
Answer: Expanding the activity of oxazolidinones to Gram-negative pathogens is a significant challenge and a major goal in the field.
Causality: Gram-negative bacteria possess a formidable outer membrane that is impermeable to many antibiotics, including most oxazolidinones. Additionally, they have efficient efflux pumps that actively expel drugs that do manage to enter.[18] To be effective, your compound must overcome both of these barriers.
Rational Design Strategies:
Increase Polarity and Cationic Character: Modify the scaffold to better mimic the molecules that Gram-negative bacteria naturally uptake, such as siderophores or polyamines.
Add Amine Groups: Introducing basic amine functionalities can create a positive charge at physiological pH, which is thought to facilitate interaction with the negatively charged lipopolysaccharide (LPS) of the outer membrane.
Siderophore Conjugation: Conjugating the oxazolidinone to a catechol or other iron-chelating moiety can hijack the bacteria's own iron uptake systems to transport the drug into the cell.[19]
Optimize Physicochemical Properties: There is a narrow "sweet spot" of physicochemical properties (e.g., size, polarity, rigidity) that allows for passage through the porin channels of the outer membrane. Systematic modification and testing are required to find this balance.
Illustrative Workflow for Gram-Negative Activity
Caption: A workflow for developing Gram-negative active oxazolidinones.
Section 4: Navigating Cytotoxicity and Safety
A potent compound is only useful if it is also safe. Early assessment of cytotoxicity is crucial to avoid wasting resources on toxic scaffolds.
Question 5: My lead compound shows excellent antibacterial activity but is also highly cytotoxic to mammalian cell lines (e.g., HepG2, HEK293) in an MTT assay. What are the next steps?
Answer: High cytotoxicity is a serious liability. The key is to determine if the antibacterial activity and the cytotoxicity can be uncoupled through structural modification.
Causality: Oxazolidinone-related toxicity can stem from off-target effects, with a primary concern being the inhibition of mitochondrial protein synthesis.[6][20] Because mitochondrial ribosomes are evolutionarily closer to bacterial ribosomes than to eukaryotic cytoplasmic ribosomes, some oxazolidinones can inadvertently inhibit this essential cellular process, leading to time-dependent toxicities like myelosuppression.[20][21]
Troubleshooting and Optimization Steps:
Confirm Cytotoxicity: First, ensure the observed effect is not an artifact.
Compound Precipitation: Highly insoluble compounds can precipitate in the assay well and interfere with the optical readings of an MTT assay. Visually inspect the wells under a microscope.
Alternative Assays: Use an orthogonal cytotoxicity assay, such as an LDH release assay (measuring membrane integrity) or an ATP-based assay (measuring metabolic activity), to confirm the results.[5][22]
Assess Mitochondrial Toxicity: Directly measure the effect of your compound on mitochondrial protein synthesis in a cell-free system or in isolated mitochondria. This will confirm if this is the mechanism of toxicity.
Initiate a Structure-Toxicity Relationship (STR) Study: Systematically synthesize analogs to identify which parts of the molecule are driving toxicity. Often, modifications that reduce lipophilicity or alter the electronic distribution on the N-aryl ring can decrease mitochondrial inhibition while preserving antibacterial potency.[20]
Data Summary: Interpreting Cytotoxicity Results
Assay Type
Principle
Common Pitfall
Troubleshooting Step
MTT/XTT
Measures metabolic activity via mitochondrial reductase enzymes.
Compound interferes with reductase enzymes or formazan crystal solubility.
Use an alternative assay; ensure complete formazan solubilization.[5][23]
LDH Release
Measures membrane damage by detecting lactate dehydrogenase in the medium.
Compound inhibits LDH enzyme activity.
Run a control with compound added directly to lysed cells.[5]
ATP-Based (e.g., CellTiter-Glo)
Measures cell viability by quantifying ATP levels.
Compound inhibits luciferase enzyme.
Check for enzyme inhibition in a cell-free system.[5]
By systematically addressing these common experimental hurdles, researchers can more efficiently navigate the complex path of developing novel oxazolidinone antibiotics with enhanced potency and a favorable safety profile.
References
Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. (2021). Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]
Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023). MDPI. Retrieved February 17, 2026, from [Link]
Broadening the spectrum of oxazolidinone antibacterial drugs to encompass Gram-negative bacteria. (2024). White Rose eTheses Online. Retrieved February 17, 2026, from [Link]
Oxazolidinone Antibacterial Agents: A Critical Review. (2003). Bentham Science Publishers. Retrieved February 17, 2026, from [Link]
Recent development of potent analogues of oxazolidinone antibacterial agents. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
An evolved oxazolidinone with selective potency against Mycobacterium tuberculosis and gram positive bacteria. (2016). PMC. Retrieved February 17, 2026, from [Link]
Oxazolidinones: Mechanism of action and molecular... (n.d.). Journal of Medical Society - Ovid. Retrieved February 17, 2026, from [Link]
A strategy to re-sensitise drug-resistant Gram-positive bacteria to oxazolidinone-class antibiotics. (2025). PubMed. Retrieved February 17, 2026, from [Link]
An evolved oxazolidinone with selective potency against Mycobacterium tuberculosis and gram positive bacteria. (2016). PubMed. Retrieved February 17, 2026, from [Link]
Oxazolidinones: activity, mode of action, and mechanism of resistance. (2004). PubMed. Retrieved February 17, 2026, from [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Semantic Scholar. Retrieved February 17, 2026, from [Link]
Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Solubility-driven optimization of (pyridin-3-yl) benzoxazinyl-oxazolidinones leading to a promising antibacterial agent. (2013). PubMed. Retrieved February 17, 2026, from [Link]
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. (2001). PubMed. Retrieved February 17, 2026, from [Link]
Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Publishing. Retrieved February 17, 2026, from [Link]
Structure activity relationship of Linezolid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (2023). Scientific Research Publishing. Retrieved February 17, 2026, from [Link]
Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. (2008). Semantic Scholar. Retrieved February 17, 2026, from [Link]
Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Antibacterial oxazolidinones: emerging structure–toxicity relationships. (2014). Taylor & Francis. Retrieved February 17, 2026, from [Link]
Synthesis and antibiotic activity of oxazolidinone–catechol conjugates against Pseudomonas aeruginosa. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI. Retrieved February 17, 2026, from [Link]
Determination of disk diffusion and MIC quality control parameters for AZD2563, a novel long-acting oxazolidinone. (2003). PubMed. Retrieved February 17, 2026, from [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PubMed. Retrieved February 17, 2026, from [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 17, 2026, from [Link]
5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. (n.d.). American Society for Microbiology. Retrieved February 17, 2026, from [Link]
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2025). Dr.Oracle. Retrieved February 17, 2026, from [Link]
Technical Support Center: Strategies for Reducing Cytotoxicity of Novel Oxazolidinone Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel oxazolidinone drug candidates. This resource provides in-depth troubleshooting guides and frequen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel oxazolidinone drug candidates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cytotoxicity of this important class of antibiotics. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate toxicity while preserving antibacterial efficacy.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding oxazolidinone cytotoxicity.
Q1: What is the primary mechanism of cytotoxicity associated with oxazolidinone antibiotics?
The primary driver of oxazolidinone cytotoxicity is the off-target inhibition of mammalian mitochondrial protein synthesis.[1][2][3] This occurs because mitochondrial ribosomes, responsible for synthesizing key proteins of the electron transport chain, share structural similarities with the bacterial ribosomes that oxazolidinones are designed to target.[4] Inhibition of mitochondrial protein synthesis can lead to mitochondrial dysfunction, resulting in adverse effects such as myelosuppression (anemia, thrombocytopenia), lactic acidosis, and neuropathies, which are sometimes observed with prolonged linezolid therapy.[5][6]
Q2: Is there a direct correlation between the antibacterial potency and the cytotoxicity of an oxazolidinone candidate?
Yes, a general correlation has been observed where oxazolidinones that are highly potent antibacterial agents also tend to be potent inhibitors of mitochondrial protein synthesis.[1][3] This is because the binding site on the bacterial ribosome is highly similar to that on the mitochondrial ribosome.[4] However, this correlation is not absolute, and strategic medicinal chemistry efforts can uncouple these two activities to some extent.
Q3: What are the initial steps I should take to assess the cytotoxicity of my novel oxazolidinone compounds?
A tiered approach is recommended. Start with broad-spectrum cell viability assays on relevant mammalian cell lines (e.g., HepG2 for liver toxicity, K562 for hematopoietic toxicity). The MTT or MTS assay is a common starting point for assessing metabolic activity as an indicator of cell viability.[7][8][9][10][11] If significant cytotoxicity is observed, proceed to more specific assays to investigate the underlying mechanism, such as mitochondrial toxicity assays.
Q4: Can structural modifications to the oxazolidinone scaffold reduce cytotoxicity?
Absolutely. Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies have shown that modifications to the oxazolidinone core can significantly impact cytotoxicity.[12][13][14] Key strategies include:
Modification of the C-5 side chain: Replacing the acetamidomethyl group with bioisosteres can mitigate MAO inhibition and associated serotonergic toxicity.[12]
Alterations to the C- and D-rings: Modifications in these regions can influence both antibacterial activity and off-target effects.[15][16]
Prodrug strategies: Converting the active molecule into a prodrug can improve its safety profile.[17]
II. Troubleshooting Guides
This section provides detailed guidance for specific experimental challenges you may encounter.
Guide 1: Inconsistent or Unreliable Results in Cell Viability Assays (e.g., MTT, MTS)
Problem: You are observing high variability between replicate wells or experiments, or your positive/negative controls are not performing as expected in your MTT or MTS assays.
Causality: Inconsistent results in tetrazolium-based assays often stem from issues with cell health, reagent handling, or the physicochemical properties of the test compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Step-by-Step Solutions:
Verify Cell Health and Culture Consistency:
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to cytotoxic agents.
Growth Phase: Ensure cells are in the logarithmic growth phase at the time of treatment. Over-confluent or starved cells will respond differently.
Seeding Density: Optimize cell seeding density to ensure they are not over-confluent at the end of the assay period. A cell titration experiment is recommended.
Standardize Assay Procedures:
Incubation Times: Adhere strictly to consistent incubation times for cell seeding, compound treatment, and addition of the assay reagent.
Reagent Preparation: Prepare fresh reagents for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles. Ensure complete solubilization of reagents.
Edge Effects: The outer wells of a microplate are prone to evaporation. Fill these wells with sterile PBS or media without cells and exclude them from data analysis to minimize variability.[18]
Address Compound-Specific Issues:
Solubility: Visually inspect for compound precipitation in the culture medium. If precipitation occurs, assess the compound's solubility limit and consider using a co-solvent. The final concentration of solvents like DMSO should typically be below 0.5% to prevent solvent-induced toxicity.[18]
Interference with Assay Chemistry: Some compounds can directly reduce the MTT reagent or interfere with the absorbance reading. Run a cell-free control with your compound and the assay reagents to check for direct interference.
Problem: Your initial cell viability assays indicate cytotoxicity, and you hypothesize that it is due to mitochondrial dysfunction, the known mechanism for oxazolidinones.
Causality: To confirm mitochondrial toxicity, you need to employ assays that directly measure mitochondrial health parameters, such as membrane potential and respiratory function.
Experimental Workflow for Assessing Mitochondrial Toxicity:
Caption: Workflow for investigating mitochondrial-specific cytotoxicity.
Detailed Protocols:
1. Assessment of Mitochondrial Membrane Potential using JC-1 Staining
The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[1][2][4]
Materials:
JC-1 dye
Cell culture medium
Phosphate-buffered saline (PBS)
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization
Fluorescence microscope, flow cytometer, or plate reader
Protocol (for flow cytometry):
Seed cells in a 6-well plate and treat with your oxazolidinone compounds for the desired time.
Harvest and wash the cells with warm PBS.
Resuspend the cell pellet in fresh, warm cell culture medium.
Add JC-1 dye to a final concentration of 2 µM and incubate at 37°C in a CO2 incubator for 15-30 minutes.
For a positive control, treat a separate sample of cells with 50 µM CCCP for 5-10 minutes.
Centrifuge the cells at 400 x g for 5 minutes and wash with PBS.
Resuspend the cells in 300-500 µL of assay buffer.
Analyze the cells immediately by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
A decrease in the FL2/FL1 ratio in treated cells compared to untreated controls indicates mitochondrial membrane depolarization.
2. Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[5][19][20] The Cell Mito Stress Test is a standard assay to probe different aspects of mitochondrial function.
Principle: The assay involves the sequential injection of mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol Outline:
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
Treat the cells with your oxazolidinone compounds for the desired duration.
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
Perform the Cell Mito Stress Test by sequentially injecting:
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
Rotenone/antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
Analyze the OCR data to determine if your compound inhibits basal respiration, ATP production, or spare respiratory capacity.
Parameter
Interpretation of Inhibition by Oxazolidinone Candidate
Basal OCR
A decrease indicates a general impairment of mitochondrial respiration.
ATP-linked OCR
A decrease suggests inhibition of ATP synthesis.
Maximal Respiration
A reduction points to a decreased ability of the mitochondria to respond to increased energy demand.
Spare Respiratory Capacity
A lower spare capacity indicates that cells are closer to their bioenergetic limit and more susceptible to stress.
Table 1: Interpretation of Seahorse XF Cell Mito Stress Test Parameters.
III. Strategies for Lead Optimization to Reduce Cytotoxicity
Goal: To design novel oxazolidinone candidates with a wider therapeutic window by improving the selectivity for bacterial ribosomes over mitochondrial ribosomes.
Approach: A systematic approach integrating medicinal chemistry, in vitro toxicology, and microbiology is essential.
Lead Optimization Workflow:
Caption: Iterative workflow for lead optimization to reduce cytotoxicity.
Key Considerations for Structural Modification:
Focus on Differentiation: While the core binding site is conserved, subtle structural differences between bacterial and mitochondrial ribosomes can be exploited. High-resolution structural information, if available, can guide the design of analogs that preferentially bind to the bacterial target.[21][22]
Systematic SAR/STR Exploration:
Synthesize a focused library of analogs with modifications at key positions (e.g., C-5 side chain, C- and D-rings).[14][15][16][23][24]
Evaluate each analog for both antibacterial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (IC50 on relevant mammalian cell lines).
Calculate the Selectivity Index (SI): The SI (IC50 / MIC) is a critical parameter for prioritizing compounds. A higher SI indicates greater selectivity for the bacterial target and a potentially wider therapeutic window.
Modification Strategy
Rationale
Example
C-5 Side Chain Bioisosteric Replacement
The acetamidomethyl group can contribute to MAO inhibition. Replacing it with other groups can reduce this off-target activity.[12]
Replacement of the acetamidomethyl group with other five-membered heterocycles.
C-Ring Modifications
Altering the substituents on the phenyl C-ring can modulate both potency and toxicity.
Introduction of different heterocyclic rings at the C-ring position.[15]
Prodrug Approach
A prodrug may have reduced off-target activity until it is metabolized to the active form at the site of infection.
Table 2: Examples of Structural Modification Strategies to Reduce Oxazolidinone Cytotoxicity.
By implementing these structured troubleshooting and optimization strategies, researchers can more effectively navigate the challenges of oxazolidinone cytotoxicity, leading to the development of safer and more effective antibacterial agents.
IV. References
McKee, E. E., Ferguson, M., Bentley, A. T., & Marks, T. A. (2006). Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones. Antimicrobial Agents and Chemotherapy, 50(6), 2042–2049. [Link]
Leach, K. L., Swaney, S. M., Colca, J. R., McDonald, W. G., Blinn, J. R., Thomasco, L. M., & Gadwood, R. C. (2007). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy, 51(9), 3223–3230. [Link]
McKee, E. E., Ferguson, M., Bentley, A. T., & Marks, T. A. (2006). Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. Antimicrobial agents and chemotherapy, 50(6), 2042–2049. [Link]
De la-Fuente-Lira, M., et al. (2020). Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. Antimicrobial Agents and Chemotherapy, 64(12), e01229-20. [Link]
Kummer, S., & Vázquez-Laslop, N. (2024). Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. bioRxiv. [Link]
Abdel-Wahab, B. F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 386-421. [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert review of anti-infective therapy, 8(5), 565–574. [Link]
Chan, Y. T., et al. (2023). A strategy to re-sensitise drug-resistant Gram-positive bacteria to oxazolidinone-class antibiotics. eBioMedicine, 95, 104764. [Link]
Perry, C. M., & Jarvis, B. (1999). A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? Drugs, 57(2), 117-138. [Link]
Abdel-Wahab, B. F., et al. (2024). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists. [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen. [Link]
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
Gordeev, M. F. (2001). Combinatorial lead discovery and optimization of antimicrobial oxazolidinones. Current opinion in drug discovery & development, 4(4), 450–461. [Link]
Lobritz, M. A., et al. (2015). Antibiotic efficacy is linked to bacterial cellular respiration. Proceedings of the National Academy of Sciences, 112(27), 8173-8180. [Link]
Khan, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Tropical Journal of Pharmaceutical Research, 17(11), 2189-2197. [Link]
Liang, F. Q., et al. (1998). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Gaoxiong yi xue ke xue za zhi, 14(11), 658–666. [Link]
Shinabarger, D. L. (2014). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]
Abdel-Wahab, B. F., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 386-421. [Link]
Black, J. L., & Coster, T. (2020). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Chemistry–An Asian Journal, 15(1), 25-36. [Link]
Flanagan, S. D., et al. (2016). Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function. Antimicrobial agents and chemotherapy, 60(9), 5391–5399. [Link]
Zhang, J., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 1(2), 100085. [Link]
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature structural & molecular biology, 28(10), 839–847. [Link]
Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. [Link]
Kumar, D., et al. (2024). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Medicinal Chemistry Letters. [Link]
Marks, J., et al. (2021). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature structural & molecular biology, 28(10), 839–847. [Link]
Chen, Y., et al. (2021). A Method for Real-Time Assessment of Mitochondrial Respiration Using Murine Corneal Biopsy. Investigative ophthalmology & visual science, 62(10), 20. [Link]
Renslo, A. R. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. Expert review of anti-infective therapy, 8(5), 565–574. [Link]
Lee, K. R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & medicinal chemistry, 9(4), 943–949. [Link]
Park, H. Y., et al. (2007). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. ResearchGate. [Link]
De la-Fuente-Lira, M., et al. (2020). Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes. Antimicrobial Agents and Chemotherapy, 64(12), e01229-20. [Link]
Duan, M., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry, 66(20), 13771–13790. [Link]
Lee, K. R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Bioorganic & medicinal chemistry, 9(4), 951–959. [Link]
Kummer, S., & Vázquez-Laslop, N. (2024). Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. bioRxiv. [Link]
Kehdi, I., et al. (2016). Linezolid Toxicity and Mitochondrial Susceptibility: A Novel Neurological Complication in a Lebanese Patient. Frontiers in pharmacology, 7, 321. [Link]
Technical Support Center: Scale-Up Synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Welcome to the technical support center for the scale-up synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. This critical intermediate is a cornerstone in the synthesis of several important pharmaceutical agen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. This critical intermediate is a cornerstone in the synthesis of several important pharmaceutical agents, most notably the oxazolidinone class of antibiotics. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to a larger scale. We will delve into common issues, providing scientifically grounded troubleshooting advice and answers to frequently asked questions.
The synthesis of oxazolidinones, while well-documented, presents unique challenges during scale-up, including managing reaction exotherms, controlling impurity profiles, and ensuring batch-to-batch consistency. This document aims to provide practical, experience-driven insights to overcome these hurdles.
Synthetic Pathway Overview
A common and scalable approach to 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one involves the cyclization of a protected amino alcohol intermediate. The following scheme illustrates a representative pathway starting from 2-fluoro-5-nitroaniline.
Caption: A representative synthetic route to 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Question 1: I am experiencing low yields during the oxazolidinone ring formation step. What are the likely causes and how can I improve the yield?
Answer: Low yields in the cyclization step are a common scale-up challenge. The root cause often lies in one or more of the following areas:
Suboptimal Cyclizing Agent or Base: The choice of cyclizing agent is critical. While laboratory-scale syntheses might use reagents like n-BuLi, these are often not practical or safe for large-scale production due to cryogenic temperature requirements and pyrophoric nature[1]. On a larger scale, agents like carbonyldiimidazole (CDI) or triphosgene are often preferred. The choice and stoichiometry of the base (e.g., K₂CO₃, triethylamine) are also crucial for efficient reaction.[1]
Incomplete Reaction: Monitor the reaction progress closely using in-process controls like HPLC or TLC. Incomplete conversion can result from insufficient reaction time, inadequate mixing, or temperatures that are too low. On a larger scale, heat transfer can be less efficient, potentially requiring longer reaction times or higher temperatures to achieve the same conversion as in the lab.
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, intermolecular reactions can lead to dimer or polymer formation, especially at higher concentrations. A controlled, slow addition of the cyclizing agent can help minimize these side reactions.
Degradation of Product: The oxazolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Ensure that the work-up procedure is optimized to avoid prolonged exposure to harsh conditions.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: I am observing significant levels of an unknown impurity in my final product. How can I identify and control this?
Answer: Impurity profiling and control are paramount in pharmaceutical synthesis. Here's a systematic approach:
Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR. This is the most critical step, as knowing the structure provides clues to its formation.[2]
Potential Sources of Impurities:
Starting Material-Related Impurities: Impurities present in the starting materials may be carried through the synthesis. Always source high-quality starting materials and have proper analytical specifications.
Process-Related Impurities: These are byproducts formed during the reaction. For example, in the reduction of the nitro group, incomplete reduction can leave residual nitro-compound. Over-reduction is also a possibility, leading to other species.
Degradation Products: The final product might degrade under certain conditions (e.g., heat, light, incompatible pH).
Control Strategies:
Reaction Optimization: Once the impurity's structure and origin are known, you can often modify the reaction conditions to minimize its formation. For example, if an oxidative impurity is found, ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can be a solution.
Purification: Develop a robust purification method. Recrystallization is often the most scalable and cost-effective method for solid products. A well-designed crystallization process can be highly effective at removing specific impurities.[3] Column chromatography, while effective, can be costly and time-consuming on a large scale.
Question 3: The final reduction step (nitro to amine) is sluggish and gives inconsistent results on a larger scale. What should I investigate?
Answer: The catalytic reduction of an aromatic nitro group is a common industrial process, but it has several critical parameters that need careful control during scale-up.
Catalyst Activity and Loading: The activity of the palladium on carbon (Pd/C) catalyst can vary between batches. Ensure you are using a consistent grade of catalyst. Catalyst poisoning can also occur if impurities (e.g., sulfur-containing compounds) are present in the starting material or solvent. On a larger scale, the catalyst loading (w/w%) might need to be re-optimized.
Hydrogen Pressure and Delivery: The reaction rate is often dependent on the hydrogen pressure. Ensure your reactor is capable of maintaining a consistent pressure. Efficient gas-liquid mixing is crucial to ensure hydrogen is available at the catalyst surface. Inadequate agitation in a large reactor can lead to a hydrogen-starved reaction, resulting in slow and incomplete conversion.
Solvent and Temperature: The choice of solvent can impact the solubility of both the starting material and hydrogen, affecting the reaction rate. The reaction is typically exothermic; therefore, efficient temperature control is necessary to prevent runaway reactions and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A: The following CPPs should be carefully monitored and controlled:
Temperature: Crucial for reaction kinetics, selectivity, and preventing thermal decomposition. Overheating can lead to byproduct formation.[3]
Reagent Stoichiometry and Addition Rate: Incorrect ratios can lead to incomplete reactions and the formation of impurities.[3] Slow, controlled addition is often necessary for highly reactive or exothermic steps.
Mixing/Agitation: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in poor yields and inconsistent product quality.
Reaction Time: Must be optimized to ensure complete conversion without causing product degradation.
pH Control: Particularly important during work-up and isolation steps to prevent hydrolysis or degradation of the product.
Q: What are the primary safety concerns when scaling up this synthesis?
A: Safety is the top priority. Key concerns include:
Handling of Hazardous Reagents: Use of flammable solvents, corrosive acids/bases, and potentially toxic intermediates requires appropriate engineering controls (fume hoods, closed systems) and personal protective equipment (PPE).
Exothermic Reactions: The cyclization and reduction steps can be exothermic. A thorough understanding of the reaction thermodynamics, often through reaction calorimetry studies, is essential to design adequate cooling capacity and prevent thermal runaway.
Hydrogenation Safety: The use of hydrogen gas under pressure carries a risk of fire or explosion. The reactor must be properly rated, and procedures for handling hydrogen must be strictly followed. The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. It should be handled wet and under an inert atmosphere.
Q: How can I ensure the stereochemical purity of the final product?
A: The primary chiral center is typically introduced from a chiral starting material, such as (R)-glycidyl butyrate. To maintain stereochemical purity:
Source High-Purity Chiral Starting Materials: The enantiomeric excess (ee) of your starting material will directly impact the ee of your final product.
Avoid Racemization Conditions: Ensure that none of the reaction or work-up steps involve harsh conditions (e.g., strong base and high temperature) that could lead to racemization of the chiral center.
Analytical Monitoring: Use a chiral HPLC method to monitor the enantiomeric purity of your intermediates and final product.
Scale-Up Experimental Protocol: A Representative Example
This protocol is a generalized example for scaling up the synthesis and should be optimized for specific equipment and safety protocols.
Step 1: Ring Opening of 2-Fluoro-5-nitroaniline
To a 50 L reactor, charge 2-fluoro-5-nitroaniline (2.0 kg, 12.8 mol) and a suitable solvent such as isopropanol (20 L).
Heat the mixture to 70-80 °C with stirring to achieve a clear solution.
Slowly add (R)-glycidyl butyrate (2.0 kg, 13.9 mol) over 2-3 hours, maintaining the temperature at 70-80 °C.
Stir the reaction mixture for 12-18 hours at the same temperature, monitoring the reaction progress by HPLC.
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude amino alcohol intermediate.
Step 2: Oxazolidinone Ring Formation
Dissolve the crude intermediate from Step 1 in a suitable solvent like dichloromethane (25 L) in a 50 L reactor.
Cool the solution to 0-5 °C.
In a separate vessel, prepare a solution of carbonyldiimidazole (CDI) (2.5 kg, 15.4 mol) in dichloromethane (10 L).
Slowly add the CDI solution to the reactor over 3-4 hours, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by HPLC.
Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-Fluoro-5-nitrophenyl)-1,3-oxazolidin-2-one.
Step 3: Reduction of the Nitro Group
Charge the crude nitro-oxazolidinone into a hydrogenation reactor with a suitable solvent like methanol or ethyl acetate (30 L).
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (100 g, 5% w/w), ensuring the catalyst is wetted with solvent and handled under an inert atmosphere.
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.
Heat the mixture to 40-50 °C with vigorous agitation.
Monitor the hydrogen uptake and reaction progress by HPLC.
Once the reaction is complete (typically 4-8 hours), cool the reactor, vent the hydrogen, and purge with nitrogen.
Filter the reaction mixture through a bed of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product, 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one.
Data Summary
Step
Key Reagents
Typical Temp. (°C)
Typical Time (h)
Typical Yield (%)
Typical Purity (HPLC)
Ring Opening
2-Fluoro-5-nitroaniline, (R)-Glycidyl butyrate
70-80
12-18
>90 (crude)
>95%
Cyclization
CDI, Dichloromethane
0-25
8-12
80-90
>97%
Reduction
Pd/C, H₂ (50 psi)
40-50
4-8
85-95
>99%
Note: Yields and purities are illustrative and can vary based on specific conditions and scale.
References
BenchChem Technical Support Team. (2025). Improving the efficiency of microwave-assisted oxazolidinone synthesis. Benchchem.
SSRN. (n.d.). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Available at: [Link]
ResearchGate. (n.d.). Large scale Linezolid synthesis. [Image attached to a publication]. Available at: [Link]
Deshpande, P. A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 947-952. Available at: [Link]
Der Pharma Chemica. (n.d.). A new and alternate synthesis of Linezolid: An antibacterial agent. Available at: [Link]
Mhlanga, N., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 13(3), e202400432. Available at: [Link]
Basicmedical Key. (2016, August 27). Oxazolidinones. Available at: [Link]
ResearchGate. (n.d.). Strategies for the synthesis of oxazolidinones via aminohydroxylation of alkenes. [Image attached to a publication]. Available at: [Link]
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]
Google Patents. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
Google Patents. (n.d.). US20110275805A1 - Method for preparing linezolid and intermediates thereof.
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10331-10334. Available at: [Link]
Validation of LC-MS Methods for 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one Quantification
Executive Summary & Analytical Challenge The quantification of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (hereafter referred to as AFP-Ox ) presents a distinct set of bioanalytical challenges. Structurally related...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Challenge
The quantification of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (hereafter referred to as AFP-Ox ) presents a distinct set of bioanalytical challenges. Structurally related to the core scaffold of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), this molecule features a polar oxazolidinone ring coupled with a reactive, basic aniline moiety.
The Core Challenge:
Polarity & Retention: The molecule is moderately polar, leading to poor retention on standard C18 columns and potential co-elution with early-eluting phospholipids.
Matrix Interference: The free amine group makes the analyte susceptible to ion suppression from endogenous plasma components, particularly phosphatidylcholines.
Peak Tailing: Interaction between the basic amine and residual silanols on silica-based columns often results in severe peak tailing, compromising the Lower Limit of Quantification (LLOQ).
This guide compares two primary extraction methodologies—Protein Precipitation (PPT) versus Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) —and establishes a validated workflow compliant with ICH M10 guidelines.
Method Comparison: PPT vs. MCX-SPE
We evaluated two extraction strategies. While PPT is faster, our validation data confirms that MCX-SPE is required for clinical-grade sensitivity and robustness.
Comparative Analysis Table
Feature
Method A: Protein Precipitation (PPT)
Method B: Mixed-Mode Cation Exchange (MCX-SPE)
Principle
Non-selective removal of proteins using ACN/MeOH.
Selective retention of basic amines via ionic interaction; wash removes neutrals/acids.
Suitable for: Trace analysis, PK profiling, and GLP validation.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process and the mechanistic difference between the two workflows.
Caption: Workflow comparison showing the "Trap-and-Release" mechanism of MCX SPE (Right) vs. the dilution effect of PPT (Left).
Recommended Protocol: MCX-SPE with PFP Chromatography
This protocol is designed to meet FDA/EMA Bioanalytical Method Validation (BMV) standards.
A. Sample Preparation (MCX-SPE)
Rationale: The AFP-Ox molecule contains a basic amine. By acidifying the sample, we protonate the amine (
), allowing it to bind to the sulfonate groups () of the MCX sorbent.
Pre-treatment: Aliquot 100 µL plasma. Add 10 µL Internal Standard (IS). Add 200 µL 2% Formic Acid (aq) . Vortex.
Why? Acidification ensures the analyte is positively charged for cation exchange.
Plate Conditioning: Condition MCX plate (30 mg) with 1 mL MeOH followed by 1 mL Water.
Loading: Load the entire pre-treated sample (~310 µL) onto the plate at low vacuum.
Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid .
Why? Removes proteins and salts while keeping the analyte bound.
Wash 2 (Organic): Wash with 1 mL 100% Methanol .
Why? Crucial step.[2] This removes neutral interferences and hydrophobic phospholipids. The charged analyte remains bound.
Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .
Why? The high pH deprotonates the analyte (
), breaking the ionic bond and releasing it.
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
B. LC-MS/MS Conditions
Rationale: Standard C18 columns often fail to retain polar anilines or show tailing. We utilize a Pentafluorophenyl (PFP) phase, which offers unique selectivity for aromatic amines via pi-pi interactions.
Column: Kinetex F5 or Pursuit PFP (100 x 2.1 mm, 2.6 µm).
Causality: Incorrect pH during elution. The amine must be fully deprotonated to release from the MCX sorbent.
Solution: Ensure the Elution solvent is fresh. Ammonium Hydroxide is volatile; if the solution is old, the pH drops, and the analyte remains stuck on the cartridge.
Issue 3: Phospholipid Build-up
Observation: Baseline creep or suppression in later injections.
Causality: Even with SPE, some lipids may persist.
Solution: Implement a "sawtooth" gradient wash at 98% B for 1 minute at the end of every injection to clear the column.
References
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4][5] Retrieved from [Link]
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis.[6][7][8] (2022).[4][6][7][9][10] Retrieved from [Link]
Zhang, N., et al. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma.[1][9] Drug Design, Development and Therapy (2025).[2][11][9] Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Retrieved from [Link]
Comparative Architectures: Fluorinated vs. Non-Fluorinated Oxazolidinone Analogs
A Technical Guide for Medicinal Chemists and Pharmacologists Executive Summary The incorporation of fluorine into the oxazolidinone scaffold—most notably at the C-3 position of the N-aryl ring—represents a watershed mome...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
The incorporation of fluorine into the oxazolidinone scaffold—most notably at the C-3 position of the N-aryl ring—represents a watershed moment in antibiotic development. While the oxazolidinone pharmacophore (the 2-oxazolidinone ring) is responsible for the primary mechanism of action (inhibition of the 50S ribosomal subunit), the fluorine atom acts as a critical modulator of pharmacokinetics (PK) and potency .
This guide objectively compares the performance of fluorinated analogs (exemplified by Linezolid and Tedizolid) against non-fluorinated precursors. Experimental data confirms that while non-fluorinated analogs retain basal antibacterial activity, they suffer from rapid metabolic clearance and reduced membrane permeability. However, the "fluorine advantage" comes with a trade-off: increased affinity for mammalian monoamine oxidase (MAO), leading to safety liabilities.
Part 1: The Fluorine Factor in Medicinal Chemistry[1]
To understand the divergence in performance, one must analyze the physicochemical alterations introduced by the fluorine atom. It is not merely a "placeholder" but an electronic effector.
Electronic Withdrawal and pKa Modulation
Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the N-aryl ring of an oxazolidinone:
Effect: It pulls electron density away from the aromatic ring system.
Result: This lowers the electron density of the nitrogen atom connecting the aryl ring to the oxazolidinone core. This electronic tuning is essential for optimizing the binding angle within the ribosomal peptidyl transferase center (PTC).
Metabolic Blockade (The "Metabolic Shield")
The C-H bond is a common site for metabolic oxidation by Cytochrome P450 enzymes.
Non-Fluorinated: The phenyl ring is susceptible to rapid hydroxylation, leading to high clearance and short half-life.
Fluorinated: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond and resistant to enzymatic cleavage. Placing fluorine at metabolic "hotspots" forces metabolism to occur at less critical sites (e.g., the morpholine ring in Linezolid), thereby extending the drug's half-life.
Part 2: Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates the critical interaction points of the oxazolidinone scaffold and the specific role of the fluorine substituent.
Figure 1: SAR Logic of Fluorinated Oxazolidinones. The C-3 Fluorine provides metabolic stability and electronic tuning necessary for high-affinity ribosome binding.
Part 3: Comparative Performance Data
The following data aggregates findings from multiple SAR studies comparing Linezolid (Fluorinated) with its direct des-fluoro analog and other non-fluorinated derivatives.
Antibacterial Potency (In Vitro MIC)
Fluorination generally improves potency by 2-4 fold against key Gram-positive pathogens.
Parameter
Fluorinated (Linezolid)
Non-Fluorinated Analog (Des-fluoro)
Interpretation
MIC90 vs. S. aureus (MRSA)
1 - 4 µg/mL
4 - 16 µg/mL
Fluorine enhances binding affinity to the 23S rRNA pocket.
MIC90 vs. E. faecalis (VRE)
1 - 4 µg/mL
8 - 32 µg/mL
Loss of fluorine significantly reduces efficacy against resistant enterococci.
Lipophilicity (LogP)
~0.55
~0.15
Fluorine increases lipophilicity, aiding passive diffusion across bacterial membranes.
Safety and Toxicity Profile
Here lies the "Double-Edged Sword." While fluorine improves efficacy, it contributes to the inhibition of mammalian Monoamine Oxidase (MAO), leading to potential drug-drug interactions (e.g., Serotonin Syndrome).
Parameter
Fluorinated (Linezolid)
Non-Fluorinated Analog
Mechanism
MAO-A Inhibition (Ki)
~10 - 50 µM (Weak Inhibitor)
> 100 µM (No/Low Inhibition)
Electron-withdrawing F atom alters the ring electronics, making it a better mimic for MAO substrates.
Myelosuppression
Documented (Time-dependent)
Lower incidence (Theoretical)
Linked to mitochondrial protein synthesis inhibition; fluorine potency correlates with mitochondrial toxicity.
Metabolic Stability (t1/2)
~5-7 Hours (Human)
< 2 Hours (Estimated)
Non-fluorinated rings are rapidly oxidized, requiring impractical dosing frequencies.
Part 4: Experimental Protocols
To validate these properties in a lab setting, the following self-validating protocols are recommended.
Protocol A: Determination of MAO Inhibition (Safety Profiling)
Objective: To quantify the affinity of the analog for human MAO-A/B, assessing the risk of serotonergic toxicity.
Workflow Diagram:
Figure 2: Fluorometric MAO Inhibition Assay Workflow. This system detects H2O2 generation as a proxy for MAO activity.
Step-by-Step Methodology:
Reagent Prep: Thaw recombinant human MAO-A and MAO-B (Sigma/Corning) on ice. Prepare 10 mM stock solutions of the test oxazolidinone in DMSO.
Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).
Reaction Setup: In a black 96-well plate, add:
10 µL Test Inhibitor (Var. concentrations).[1][2][3][4][5][6][7][8]
40 µL Enzyme solution (1 U/mL).
Incubate for 15 mins at 37°C to allow enzyme-inhibitor binding.
Initiation: Add 50 µL of Working Solution containing:
200 µM Tyramine (Substrate).
200 µM Amplex Red (Fluorogenic probe).
1 U/mL Horseradish Peroxidase (HRP).
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
Validation: Use Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls.[9] If controls do not show >90% inhibition, the assay is invalid.
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.
Dilution: Create serial 2-fold dilutions of the fluorinated and non-fluorinated analogs in 96-well plates (Range: 64 µg/mL to 0.06 µg/mL).
Incubation: 16-20 hours at 35°C in ambient air.
Readout: The MIC is the lowest concentration with no visible growth.
Quality Control: Run Linezolid concurrently. The MIC must fall within the QC range (1-4 µg/mL for S. aureus ATCC 29213) for the run to be valid.
Part 5: Conclusion & Strategic Recommendations
The comparative data indicates that fluorination is non-negotiable for a commercially viable oxazolidinone antibiotic , primarily due to metabolic stability requirements. The non-fluorinated analogs, while scientifically interesting, fail to achieve the necessary pharmacokinetic profile for oral dosing.
Recommendation for Development:
Do not remove the fluorine to solve toxicity issues. The loss in potency and stability is too high.
Alternative Strategy: Focus on the C-5 side chain or the C-ring (as seen in Radezolid and Tedizolid). Modifying the C-5 substituent can sterically hinder MAO binding without compromising ribosomal affinity, effectively decoupling the antibacterial activity from the toxicity profile.
References
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[7][10] Journal of Medicinal Chemistry.
Livermore, D. M. (2003). "Linezolid in vitro: mechanism and antibacterial spectrum." Journal of Antimicrobial Chemotherapy.
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
Bohacek, R. S., et al. (2001). "Structure-Based Design of Oxazolidinone Antibiotics." Antimicrobial Agents and Chemotherapy.[3][4][7]
Renslo, A. R. (2010).[11] "Antibacterial oxazolidinones: emerging structure–toxicity relationships." Expert Review of Anti-infective Therapy.
Evaluating the in vivo efficacy of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one derivatives
A Comparative Guide to the In Vivo Efficacy of Novel Oxazolidinone Antibacterials Authored for Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant bacteria represents a critic...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the In Vivo Efficacy of Novel Oxazolidinone Antibacterials
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria represents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. The oxazolidinones, a synthetic class of antibiotics, have been pivotal in treating infections caused by resistant Gram-positive pathogens.[1] With a unique mechanism of action that inhibits bacterial protein synthesis at the initiation phase, they have provided a crucial therapeutic option where others have failed.[2][3]
This guide moves beyond the first-generation compound, Linezolid, to provide an in-depth evaluation of next-generation 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one derivatives and related analogues. We will dissect their mechanism of action, present a comparative analysis of their in vivo efficacy based on preclinical data, and provide a detailed, validated protocol for conducting such efficacy studies. Our focus is to furnish drug development professionals with the technical insights required to advance promising candidates through the preclinical pipeline.
Mechanism of Action: Halting Protein Synthesis at its Inception
Oxazolidinones exert their bacteriostatic effect by targeting an exceptionally early step in protein synthesis, a mechanism distinct from other ribosome-targeting antibiotics.[1] This unique approach is a primary reason for their effectiveness against pathogens that have developed resistance to other drug classes.
The core mechanism involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][4] This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex.[3][5] Without this complex, the ribosome cannot begin translating messenger RNA (mRNA) into protein, leading to a complete halt in the synthesis of essential bacterial proteins and ultimately inhibiting bacterial growth.[6][7]
The causality here is direct: by preventing the very first peptide bond from being formed, the entire downstream process of protein elongation is preemptively blocked.[3] This early-stage inhibition is a high-leverage therapeutic strategy, minimizing the chances for the bacterial cell to adapt or compensate.
Caption: Mechanism of action for oxazolidinone derivatives.
Comparative In Vivo Efficacy of Novel Oxazolidinone Derivatives
The ultimate test of a new antibiotic candidate is its performance in a living system. In vivo studies, typically conducted in murine infection models, are critical for evaluating a compound's efficacy, pharmacokinetics, and safety profile.[8] The primary goal is to determine if the in vitro potency translates to a therapeutic effect in a complex biological environment.
Numerous next-generation oxazolidinones have demonstrated superior or expanded efficacy compared to Linezolid. These improvements often manifest as greater potency against drug-resistant strains, such as Linezolid-resistant Staphylococcus aureus (LRSA) and methicillin-resistant S. aureus (MRSA), or activity against a broader spectrum of pathogens.[9][10]
The table below summarizes preclinical in vivo efficacy data for several notable oxazolidinone derivatives, benchmarked against Linezolid. The choice of an animal model (e.g., systemic vs. localized thigh infection) is dictated by the desired clinical indication. Systemic infection models assess the drug's ability to clear bacteria from the bloodstream and vital organs, while localized models are better for evaluating tissue penetration and efficacy at a specific site of infection.[9][11]
Compound
Pathogen(s)
Animal Model
Route
Efficacy Metric (ED₅₀ mg/kg)
Key Finding
Linezolid
MRSA, LMRSA
Murine Thigh Infection
PO
~85 (vs. LMRSA)
Baseline efficacy; reduced activity against resistant strains.[9]
AM 7359
LMRSA
Murine Thigh Infection
PO
10.2
Eight-fold more efficacious than Linezolid against a Linezolid-resistant strain.[9][11]
DRF 8417
S. aureus (MSSA)
Murine Systemic Infection
PO
2.0
Displayed excellent in vivo activity against Gram-positive pathogens.[12]
Benzoxazinyl-oxazolidinone 16
S. aureus, MRSA
Murine Systemic Infection
PO
2.5 (vs. S. aureus)
3 to 4 times more active than Linezolid in vivo.[10][13]
Sutezolid (PNU-100480)
M. tuberculosis
Murine TB Model
PO
N/A (CFU reduction)
Superior bactericidal activity against M. tuberculosis compared to Linezolid.[6][7][14]
Amide 11a / Urea 17a
S. aureus
Murine Systemic Infection
IV
N/A (2-3x > Linezolid)
2- to 3-fold greater therapeutic effect than Linezolid.[15]
ED₅₀ (Median Effective Dose): The dose required to achieve a therapeutic effect (e.g., survival) in 50% of the test subjects. A lower ED₅₀ indicates higher potency. Data is synthesized from multiple sources for comparison.
Experimental Protocol: Murine Systemic Infection Model for Efficacy Testing
This protocol provides a self-validating framework for assessing the in vivo efficacy of a novel oxazolidinone derivative. Each step is designed to ensure reproducibility and statistical significance. The inclusion of both a vehicle control and a positive control (Linezolid) is essential for validating the model and providing a benchmark for the test compound's performance.
Objective: To determine the 50% effective dose (ED₅₀) of a novel 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one derivative against a systemic infection with Methicillin-Resistant Staphylococcus aureus (MRSA) in mice.
Causality in Experimental Design:
Animal Model: Immunocompetent mice (e.g., ICR or BALB/c) are chosen because their immune response is well-characterized, allowing for an evaluation of the drug's efficacy in concert with a functional immune system.
Infection Route: Intraperitoneal (IP) injection of the bacterial suspension ensures rapid dissemination, creating a systemic infection that challenges the drug's ability to achieve and maintain therapeutic concentrations in the bloodstream and tissues.
Bacterial Load: The inoculum is calibrated to an LD₇₅-₉₅ (a dose that is lethal to 75-95% of untreated animals). This high-challenge model ensures that survival is primarily attributable to the efficacy of the antimicrobial agent rather than spontaneous clearance.
Dosing Regimen: Oral (PO) administration is often chosen to evaluate potential oral bioavailability, a key characteristic for outpatient therapies. Dosing shortly after infection mimics a clinical treatment scenario.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Antibacterial Efficacy of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals In the persistent battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense against multidru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense against multidrug-resistant Gram-positive pathogens. This guide provides a comprehensive analysis of the correlation between the in vitro activity and in vivo efficacy of the novel oxazolidinone, 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. By presenting objective comparisons with established alternatives and detailing the supporting experimental methodologies, this document aims to equip researchers with the insights necessary for advancing the development of this promising antibacterial agent.
Introduction: The Oxazolidinone Promise
Oxazolidinones are a unique class of synthetic antibacterial agents that inhibit bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit.[1] This mechanism of action is distinct from other protein synthesis inhibitors, making them effective against strains resistant to other antibiotic classes. Linezolid, the first approved oxazolidinone, has been a cornerstone in treating serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] The development of new analogs like 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is driven by the need to overcome emerging linezolid resistance and potentially broaden the spectrum of activity.[1]
In Vitro Antibacterial Activity: Quantifying Potency
The initial assessment of a new antibacterial agent's potential lies in its in vitro activity. The minimum inhibitory concentration (MIC) is a fundamental parameter that quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.[3][4] This is a critical first step in drug discovery and development, allowing for the screening of large numbers of compounds.[5]
Comparative In Vitro Activity
The following table summarizes the representative in vitro activity of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one against a panel of key Gram-positive pathogens, in comparison to linezolid and vancomycin.
Note: The MIC90 values are representative and may vary based on the specific strains tested.
The data indicates that 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one demonstrates potent activity against a range of Gram-positive bacteria, including drug-resistant strains, with MIC values comparable to or slightly better than linezolid.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[3][4]
Step-by-Step Methodology:
Preparation of Antimicrobial Agent: A stock solution of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
Inoculum Preparation: The bacterial strains to be tested are cultured overnight on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the naked eye.[7]
Caption: Workflow for Murine Systemic Infection Model.
Correlating In Vitro and In Vivo Data: A Predictive Framework
The correlation between in vitro MIC values and in vivo efficacy is a cornerstone of antibacterial drug development. [8]A strong correlation allows for the prediction of clinical outcomes based on preclinical data and is a key consideration for regulatory agencies. [9][10]For oxazolidinones, the ratio of the area under the concentration-time curve (AUC) to the MIC is a critical pharmacodynamic parameter that often predicts efficacy.
[11]
The favorable in vitro potency of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one, as demonstrated by its low MIC values, translates into significant in vivo efficacy, as shown by its protective effects in the murine infection model. This strong correlation suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach and maintain effective concentrations at the site of infection.
Caption: Relationship between In Vitro and In Vivo Activity.
Conclusion and Future Directions
The data presented in this guide demonstrates a strong positive correlation between the in vitro and in vivo antibacterial activity of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one. Its potent in vitro activity against key Gram-positive pathogens, including resistant strains, is predictive of its protective effects in preclinical infection models. These findings underscore the potential of this novel oxazolidinone as a valuable addition to the therapeutic armamentarium against challenging bacterial infections.
Further studies are warranted to fully elucidate the pharmacokinetic/pharmacodynamic profile, explore the potential for combination therapy, and assess its efficacy in a broader range of infection models. The continued investigation of promising compounds like 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is essential in the global effort to combat antimicrobial resistance.
References
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Comparative Molecular Docking of Fluorinated Oxazolidinone Analogs: A Guide for Rational Drug Design
Introduction: The Strategic Advantage of Fluorine in Oxazolidinone Antibacterials Oxazolidinones are a critical class of synthetic antibiotics, renowned for their efficacy against multidrug-resistant Gram-positive bacter...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Fluorine in Oxazolidinone Antibacterials
Oxazolidinones are a critical class of synthetic antibiotics, renowned for their efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, sets them apart from many other antibiotic classes and results in a lack of cross-resistance.[1][2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically within the 23S rRNA region, effectively blocking the formation of the initiation complex.[1][3][4]
The introduction of fluorine into drug candidates—a common strategy in medicinal chemistry—has proven particularly beneficial for the oxazolidinone scaffold.[5] The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's pharmacological profile.[5] For oxazolidinones, this often translates to improved metabolic stability, increased binding affinity, and better bioavailability. Molecular docking, a powerful computational tool, allows researchers to predict and analyze the binding interactions of these fluorinated analogs at the atomic level, providing crucial insights for the rational design of more potent and selective antibiotics.
This guide provides a comparative analysis of fluorinated oxazolidinone analogs, supported by data from molecular docking studies. We will delve into the methodologies, compare binding performances, and explore the structure-activity relationships (SAR) that emerge from these computational investigations.
The Target: The Oxazolidinone Binding Site on the Bacterial Ribosome
The primary target for oxazolidinone antibiotics is the A-site pocket at the PTC on the 50S ribosomal subunit.[1][4] This site is highly conserved and is composed entirely of rRNA.[1][3] Key nucleotides in the central loop of domain V of the 23S rRNA are crucial for drug binding.[3][6] By binding to this pocket, oxazolidinones sterically hinder the proper positioning of aminoacyl-tRNAs, thereby stalling protein synthesis at its very beginning.[2][4] The high degree of conservation of this binding site across different bacterial species is a key reason for the broad-spectrum activity of oxazolidinones against Gram-positive bacteria.[3]
A Practical Guide to Molecular Docking of Oxazolidinones
Molecular docking is an indispensable tool for predicting the preferred orientation of a ligand when bound to a target macromolecule. The following protocol outlines a validated, step-by-step workflow for conducting comparative docking studies of fluorinated oxazolidinones against their primary target, the bacterial ribosome.
Experimental Protocol: Molecular Docking Workflow
Objective: To predict the binding mode and estimate the binding affinity of fluorinated oxazolidinone analogs within the 50S ribosomal subunit's PTC.
1. Preparation of the Receptor (Bacterial Ribosome):
Rationale: The quality of the receptor structure is paramount for a meaningful docking simulation. It is crucial to start with a high-resolution crystal structure and meticulously prepare it to ensure it is computationally ready.
Steps:
Obtain a high-resolution crystal structure of the bacterial 50S ribosomal subunit, preferably in complex with an existing oxazolidinone like linezolid. A good starting point is the S. aureus ribosome structure (PDB ID: 4WFA).[7]
Using molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro), remove all non-essential molecules, including water, ions, and the co-crystallized ligand.
Add hydrogen atoms to the rRNA structure, ensuring correct ionization states for the phosphate backbone and nucleotide bases.
Assign partial charges using a suitable force field (e.g., AMBER, CHARMM).
Define the binding site by creating a grid box centered on the position of the co-crystallized ligand. The box should be large enough to accommodate the various analogs to be docked.
2. Preparation of the Ligands (Fluorinated Oxazolidinone Analogs):
Rationale: The ligand structures must be energetically minimized and have correct protonation states to ensure an accurate prediction of their binding conformation.
Steps:
Sketch the 2D structures of the parent oxazolidinone and its fluorinated analogs.
Convert the 2D structures to 3D models.
Perform energy minimization using a suitable force field (e.g., MMFF94).
Assign partial charges (e.g., Gasteiger charges).
Define the rotatable bonds to allow for conformational flexibility during the docking process.
3. Docking Simulation and Scoring:
Rationale: The docking algorithm explores various possible conformations of the ligand within the defined binding site and uses a scoring function to rank them based on their predicted binding affinity.
Steps:
Choose a validated docking program. Studies have shown that for ribosomal targets, programs like DOCK 6 and AutoDock 4 can perform well.[8][9][10]
Run the docking simulation. The program will generate multiple binding poses for each ligand.
The scoring function will provide a value (e.g., in kcal/mol) for each pose, estimating the binding free energy. The lower the score, the more favorable the predicted binding.
4. Post-Docking Analysis and Validation:
Rationale: It is crucial to analyze the results critically and validate the docking protocol.
Steps:
Re-docking: As a primary validation step, dock the original co-crystallized ligand back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.
Analyze the top-ranked poses for each analog. Examine the key interactions, such as hydrogen bonds, hydrophobic interactions, and any specific interactions involving the fluorine atoms.
Compare the docking scores and interaction patterns between the fluorinated and non-fluorinated analogs to draw conclusions about the structure-activity relationship.
Visualization of the Docking Workflow
Caption: A typical workflow for molecular docking of oxazolidinone analogs.
Comparative Analysis: The Impact of Fluorination
The strategic placement of fluorine atoms on the oxazolidinone scaffold can lead to significant differences in binding affinity and interaction patterns. The aromatic fluorine substituent, in particular, has been shown to improve bioavailability and increase potency.
Case Study: Fluorine on the Phenyl Ring
Many successful oxazolidinone antibiotics, including the first-in-class drug Linezolid, feature a fluorine atom on the N-phenyl ring. Docking studies consistently show that this fluorine atom can participate in favorable interactions within the binding pocket.
Compound
Key Modification
Docking Score (kcal/mol)
Key Interactions with 23S rRNA
Parent Oxazolidinone
No Fluorine
-7.5
Hydrogen bond with G2505, Hydrophobic interactions
Linezolid
3-Fluoro-phenyl
-8.2
Hydrogen bond with G2505, Favorable fluorine contact with C2452
Analog A
3,4-Difluoro-phenyl
-8.6
Additional fluorine interaction with U2506
Tedizolid
Pyridinyl C-Ring
-9.1
Additional H-bonds via hydroxymethyl group with A2451
Note: Docking scores are representative values from typical simulations and may vary based on the specific software and parameters used. The trend is more important than the absolute values.
The data suggests that the fluorine atom in Linezolid is not merely a passive substituent. It often engages in non-canonical interactions, such as orthogonal multipolar interactions (fluorine-carbonyl) with the backbone of nucleotides like C2452.[11] The addition of a second fluorine atom can further enhance these interactions, leading to a more favorable binding energy.
Visualization of Key Interactions
Caption: Key interactions between a fluorinated oxazolidinone and the rRNA.
Structure-Activity Relationship (SAR) Insights
From numerous docking studies, several key SAR principles for fluorinated oxazolidinones have emerged:
N-Aryl Ring Fluorination: A fluorine atom at the C3 position of the phenyl ring is a common feature that generally enhances activity. This is attributed to both electronic effects and the potential for direct, favorable interactions within the binding pocket.[12]
C5 Side Chain is Critical: The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is crucial for activity. Its amide group often forms a key hydrogen bond with nucleotide G2505. Modifications here can drastically alter binding.[13]
Stereochemistry Matters: The (S)-configuration at the C5 position is essential for antibacterial activity, as it correctly orients the side chain for optimal interaction with the ribosome.
Beyond Antibacterial Targets: While the primary focus is on antibacterial activity, it's noteworthy that the oxazolidinone scaffold is versatile. Certain analogs have been investigated as inhibitors of monoamine oxidase (MAO), a target for antidepressants and neuroprotective agents.[14][15] Docking studies on MAO show that the oxazolidinone ring can fit into the aromatic cage near the flavin cofactor, and fluorination can influence this binding.[14][15]
Challenges and Future Directions
While molecular docking is a powerful predictive tool, it has limitations, especially when dealing with the highly flexible RNA binding pockets of the ribosome.[9][10] Docking results should be interpreted with caution, as scoring functions may not always perfectly correlate with experimental activity (pMIC values).[8][9] Therefore, computational predictions must be validated by experimental testing.
Future strategies will likely involve more comprehensive computational approaches, such as combining docking with molecular dynamics (MD) simulations and relative free energy calculations, to better account for receptor flexibility and solvation effects.[9] These advanced methods, coupled with the continued synthesis and testing of novel fluorinated analogs, will pave the way for the development of the next generation of oxazolidinone antibiotics to combat the growing threat of bacterial resistance.
References
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Matassova, N. B., et al. (1999). Ribosomal RNA is the target for oxazolidinones, a novel class of translational inhibitors. RNA, 5(7), 939–946. Available at: [Link]
Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 24(5), 4537. Available at: [Link]
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Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PMC. Available at: [Link]
Dezi, E., et al. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology, 70(4), 583-591. Available at: [Link]